molecular formula C12H12N2O2 B093716 Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate CAS No. 192701-73-8

Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Cat. No.: B093716
CAS No.: 192701-73-8
M. Wt: 216.24 g/mol
InChI Key: QQBASWCUEOBWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate is a valuable chemical intermediate in medicinal chemistry, serving as a key synthetic precursor for the development of novel therapeutic agents. Its core structure is a privileged scaffold in drug discovery, particularly in the design of compounds with anticancer and anti-inflammatory properties. Researchers utilize this compound to synthesize more complex molecules, such as pyrazole-carbohydrazide derivatives, which have demonstrated promising growth inhibition and cytotoxicity against various cancer cell lines, including A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) . Furthermore, pyrazole derivatives are being actively investigated as potential antiviral agents. This compound's structure is amenable to modification for probing specific biological targets, such as the 150-cavity in influenza neuraminidase, aiding in the development of next-generation neuraminidase inhibitors to combat viral resistance . The tolyl-substituted pyrazole core provides a versatile platform for structure-activity relationship (SAR) studies, enabling researchers to optimize potency and pharmacokinetic properties in hit-to-lead optimization campaigns.

Properties

IUPAC Name

methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)10-7-11(14-13-10)12(15)16-2/h3-7H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBASWCUEOBWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366158
Record name methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192701-73-8
Record name methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document offers a detailed synthetic protocol based on the Knorr pyrazole synthesis, an in-depth analysis of the reaction mechanism, and a thorough guide to the structural characterization of the title compound using modern spectroscopic techniques. This guide is intended for researchers and professionals in organic synthesis, drug development, and materials science.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents and agrochemicals.[1][3] Its structural versatility allows for diverse functionalization, leading to compounds with a broad spectrum of pharmacological activities.[2][3] Commercially successful drugs such as Celecoxib (an anti-inflammatory agent) and Rimonabant feature the pyrazole core, underscoring its importance in pharmaceutical design.[4]

This compound belongs to this vital class of compounds. The strategic placement of the p-tolyl group at the 3-position and the methyl carboxylate group at the 5-position provides a key intermediate for further synthetic modifications, enabling the exploration of new chemical space for potential fungicides, herbicides, and novel pharmaceuticals.[5][6][7] This guide details a robust and reliable method for its preparation and unequivocal structural verification.

Synthesis: A Mechanistic and Practical Approach

The synthesis of the pyrazole ring is most classically and efficiently achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis.[8][9][10] This method is highly effective due to the thermodynamic stability of the resulting aromatic pyrazole product.[11] For the target molecule, the synthesis involves the acid-catalyzed cyclocondensation of a β-ketoester with hydrazine hydrate.

Reaction Mechanism

The reaction proceeds through a well-established pathway. The causality behind this transformation lies in the differential electrophilicity of the two carbonyl carbons in the β-ketoester and the nucleophilicity of the hydrazine nitrogens.

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on the more electrophilic ketone carbonyl of the β-ketoester. This is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbon more susceptible to attack.[11][12] This step is followed by dehydration to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the less reactive ester carbonyl carbon.

  • Dehydration/Aromatization: The resulting cyclic intermediate eliminates a molecule of water and methanol to form the thermodynamically stable, aromatic pyrazole ring.

The regiochemical outcome, yielding the 3-(p-tolyl)-5-carboxylate isomer, is dictated by the initial condensation at the more reactive ketone position.[13]

Figure 1: Mechanism of Knorr Pyrazole Synthesis.
Detailed Experimental Protocol

This protocol is a self-validating system; adherence to the stoichiometry and conditions is critical for achieving a high yield and purity.

Materials & Reagents:

  • Methyl 4-(p-tolyl)-2,4-dioxobutanoate (1.0 eq)

  • Hydrazine hydrate (~64-65% hydrazine) (2.0 eq)

  • Ethanol or 1-Propanol (as solvent)

  • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hot plate)

  • Thin-Layer Chromatography (TLC) apparatus

Workflow Diagram:

Figure 2: Experimental workflow for synthesis.

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 4-(p-tolyl)-2,4-dioxobutanoate (e.g., 5 mmol, 1.0 eq) and ethanol (25 mL).

  • To the stirring solution, add hydrazine hydrate (e.g., 10 mmol, 2.0 eq) dropwise, followed by the addition of 3-5 drops of glacial acetic acid.[11] The use of excess hydrazine ensures the complete consumption of the limiting β-ketoester.

  • Heat the reaction mixture to reflux (approximately 80-100°C depending on the alcohol used) and maintain this temperature with vigorous stirring.

  • Monitor the reaction's progress by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes) until the starting β-ketoester spot is no longer visible (typically 1-3 hours).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add cold deionized water (20-30 mL) to the flask while stirring. The product should precipitate as a solid.

  • Collect the solid product by vacuum filtration, washing the filter cake with additional cold water to remove any residual hydrazine or acetic acid.

  • Dry the collected solid under vacuum to obtain the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.

Structural Characterization

Unequivocal confirmation of the synthesized compound's structure and purity is achieved through a combination of spectroscopic methods.

Spectroscopic Data

The following tables summarize the expected data from key analytical techniques. The empirical formula is C₁₂H₁₂N₂O₂, corresponding to a molecular weight of 216.24 g/mol .[14]

Table 1: Predicted NMR Spectroscopic Data (in CDCl₃)

Technique Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~10.0 - 12.0 br s 1H, Pyrazole N-H
~7.70 d, J ≈ 8.2 Hz 2H, Aromatic CH (ortho to tolyl-pyrazole bond)
~7.25 d, J ≈ 8.2 Hz 2H, Aromatic CH (meta to tolyl-pyrazole bond)
~6.80 s 1H, Pyrazole C4-H
~3.95 s 3H, Ester OCH₃
~2.40 s 3H, Tolyl CH₃
¹³C NMR ~161.0 s Ester C =O
~148.0 s Pyrazole C 3
~140.0 s Pyrazole C 5
~139.0 s Tolyl C -CH₃
~129.5 s Aromatic C H
~128.0 s Tolyl C -pyrazole
~126.0 s Aromatic C H
~105.0 s Pyrazole C 4
~52.5 s Ester OC H₃
~21.5 s Tolyl C H₃

Note: NMR shifts are predictive and can vary based on solvent and concentration. Data is estimated based on similar structures.[15][16][17]

Table 2: Predicted IR and MS Data

Technique Value Assignment
IR (cm⁻¹) 3150 - 3300 (broad) N-H stretching
3050 - 3100 Aromatic/Heteroaromatic C-H stretching
2850 - 2960 Aliphatic C-H stretching
~1730 C=O stretching (ester)
~1590, ~1520 C=N and C=C stretching (ring vibrations)
MS (EI) m/z 216 Molecular Ion [M]⁺
m/z 185 [M - OCH₃]⁺
m/z 157 [M - COOCH₃]⁺

Note: IR frequencies and MS fragmentation patterns are characteristic for the assigned functional groups.[18][19][20]

Data Interpretation
  • ¹H NMR: The spectrum is expected to be clean, showing distinct signals for each type of proton. The downfield broad singlet confirms the presence of the pyrazole N-H proton. The two doublets in the aromatic region are characteristic of a para-substituted benzene ring. The singlets for the pyrazole C4-H, the ester methyl, and the tolyl methyl protons are all diagnostic.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The downfield signal around 161 ppm is indicative of the ester carbonyl carbon.

  • IR Spectroscopy: The presence of a broad peak above 3100 cm⁻¹ for the N-H stretch and a strong, sharp peak around 1730 cm⁻¹ for the C=O stretch are critical for confirming the major functional groups.

  • Mass Spectrometry: The observation of the molecular ion peak at m/z 216 confirms the molecular weight of the compound. Key fragmentation patterns, such as the loss of the methoxy (-OCH₃) or carbomethoxy (-COOCH₃) groups, further validate the proposed structure.

Conclusion and Future Outlook

This guide outlines a reliable and efficient synthesis of this compound via the Knorr pyrazole synthesis. The provided experimental protocol and detailed characterization data serve as a robust resource for scientists. The successful synthesis of this compound opens avenues for further derivatization, such as hydrolysis of the ester to the corresponding carboxylic acid or amidation, to generate libraries of novel compounds for screening in drug discovery and agrochemical development programs.[2][4] The principles and techniques described herein are foundational for the exploration of pyrazole chemistry and its vast potential.

References

Physical and chemical properties of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Introduction

The pyrazole ring system is a cornerstone of heterocyclic chemistry, widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties, and are integral components of numerous marketed drugs.[3][4][5] Furthermore, their utility extends to agrochemicals, where they serve as potent fungicides and herbicides.[2][3] this compound is a functionalized pyrazole that serves as a valuable building block in organic synthesis. Its structure combines the versatile pyrazole core with a p-tolyl substituent, known to modulate lipophilicity and electronic properties, and a methyl ester group that provides a reactive handle for further chemical elaboration.

This technical guide offers a comprehensive exploration of the physical, chemical, and spectroscopic properties of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only foundational data but also insights into its reactivity, synthesis, and analytical characterization.

Compound Identification and Structure

The structural identity of a molecule is the foundation for understanding its properties and reactivity. This compound is characterized by a five-membered aromatic pyrazole ring substituted at the C3 and C5 positions.

Caption: Chemical Structure of this compound.

A key feature of 1H-pyrazoles is the existence of tautomerism, where the proton on the nitrogen can migrate between the two nitrogen atoms. This dynamic equilibrium can influence the compound's reactivity and its interactions in biological systems.[1][2]

Identifier Value
IUPAC Name methyl 3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
Synonyms Methyl 5-p-tolyl-1H-pyrazole-3-carboxylate; 5-p-Tolyl-1H-pyrazole-3-carboxylic acid methyl ester[6]
CAS Number 192701-73-8[6]
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
InChI InChI=1S/C12H12N2O2/c1-8-2-4-9(5-3-8)10-6-11(12(15)16-7)14-13-10/h2-6H,1,7H3,(H,13,14)
InChIKey Not readily available.
SMILES CC1=CC=C(C=C1)C2=CC(=NN2)C(=O)OC

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing its solubility, absorption, and formulation characteristics. While specific experimental data for this exact compound is sparse in publicly available literature, properties can be inferred from its structure and data from analogous compounds.

Property Value / Observation Source / Justification
Appearance Expected to be a solid at room temperature.Analogous functionalized pyrazoles are typically solids.
Melting Point Not available.The related compound 3-Methylpyrazole-5-carboxylic acid has a high melting point of 236-240 °C.[7]
Boiling Point Not available.Expected to be high due to molecular weight and potential for hydrogen bonding.
Solubility Not readily available.Likely soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is expected.
Storage Store in a cool, dry, well-ventilated area in a tightly-closed container.[6]Standard practice for stable organic compounds.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound. Below are the expected spectral characteristics for this compound, based on its functional groups and data from similar structures.[8][9][10]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • ¹H NMR (Predicted, in CDCl₃, ~400 MHz):

    • δ ~10-12 ppm (broad singlet, 1H): N-H proton of the pyrazole ring. The chemical shift can be highly variable and concentration-dependent.

    • δ ~7.7 ppm (doublet, 2H): Aromatic protons on the tolyl ring ortho to the pyrazole ring.

    • δ ~7.2 ppm (doublet, 2H): Aromatic protons on the tolyl ring meta to the pyrazole ring.

    • δ ~6.8 ppm (singlet, 1H): Proton at the C4 position of the pyrazole ring.

    • δ ~3.9 ppm (singlet, 3H): Methyl protons of the ester group (-COOCH₃).

    • δ ~2.4 ppm (singlet, 3H): Methyl protons of the p-tolyl group (-C₆H₄-CH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • FT-IR (Predicted, KBr pellet, cm⁻¹):

    • ~3200-3400 cm⁻¹ (broad): N-H stretching vibration from the pyrazole ring.

    • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

    • ~2850-2960 cm⁻¹: Aliphatic C-H stretching from the methyl groups.

    • ~1720-1740 cm⁻¹ (strong): C=O stretching of the ester carbonyl group.[11]

    • ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

    • ~1100-1300 cm⁻¹: C-O stretching of the ester group.

Mass Spectrometry (MS)
  • MS (Predicted, EI):

    • Molecular Ion (M⁺): m/z ≈ 216, corresponding to the molecular weight.

    • Key Fragments: m/z ≈ 185 (loss of -OCH₃), m/z ≈ 157 (loss of -COOCH₃), m/z ≈ 91 (tolyl fragment).

Experimental Protocol: NMR Sample Preparation and Acquisition

This protocol outlines a standard procedure for acquiring NMR data for a compound like this compound.

Objective: To obtain high-resolution ¹H NMR spectra for structural elucidation.

Materials:

  • Sample (~5-10 mg)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette/syringe

  • Vortex mixer

Procedure:

  • Sample Weighing: Accurately weigh 5-10 mg of the dry compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Cap the vial and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

  • Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 30° pulse angle, 2-5 second relaxation delay).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm).

Chemical Properties and Reactivity

The reactivity of this compound is governed by its three key structural components: the aromatic pyrazole ring, the N-H proton, and the methyl ester group.

  • N-H Acidity and Alkylation: The proton on the pyrazole nitrogen is acidic and can be removed by a base. The resulting pyrazolate anion is a potent nucleophile and can be alkylated or acylated, providing a straightforward method for synthesizing N-substituted derivatives.[5]

  • Electrophilic Aromatic Substitution: The pyrazole ring is electron-rich and can undergo electrophilic substitution. The C4 position is the most common site for attack due to the directing effects of the two nitrogen atoms.[5] Common reactions include halogenation, nitration, and sulfonation.

  • Ester Group Transformations: The methyl ester is a versatile functional handle. It can be:

    • Hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(p-tolyl)-1H-pyrazole-5-carboxylic acid.[12]

    • Amidated by reacting with amines to form various pyrazole carboxamides, a common motif in pharmacologically active molecules.[13]

    • Reduced using agents like lithium aluminum hydride to form the corresponding primary alcohol.

reactivity cluster_N1 N1-Position Reactions cluster_C4 C4-Position Reactions cluster_C5 C5-Ester Reactions main Methyl 3-(p-tolyl)-1H- pyrazole-5-carboxylate N_alkylation N-Alkyl Pyrazole Derivative main->N_alkylation Base, R-X C4_halogenation 4-Halo-pyrazole Derivative main->C4_halogenation NBS / NCS hydrolysis Pyrazole-5-carboxylic Acid main->hydrolysis H₃O⁺ / OH⁻ amidation Pyrazole-5-carboxamide main->amidation R₂NH

Caption: Key reaction pathways for this compound.

Synthesis and Methodology

The synthesis of pyrazoles is a well-established area of heterocyclic chemistry. A common and effective method is the Knorr pyrazole synthesis and its variations, which typically involve the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.

A plausible synthetic route to this compound involves the reaction of a β-ketoester, specifically methyl 4-(p-tolyl)-2,4-dioxobutanoate, with hydrazine hydrate.

synthesis start p-Tolyl methyl ketone + Dimethyl oxalate intermediate Methyl 4-(p-tolyl)-2,4-dioxobutanoate (β-Ketoester Intermediate) start->intermediate Base (e.g., NaOMe) product Methyl 3-(p-tolyl)-1H- pyrazole-5-carboxylate intermediate->product reagent Hydrazine Hydrate (H₂N-NH₂·H₂O) reagent->product Cyclocondensation

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: General Synthesis of a Pyrazole Carboxylate

This protocol describes a general method for synthesizing a pyrazole ester via cyclocondensation, adapted from established literature procedures.[13][14]

Objective: To synthesize a functionalized pyrazole via the reaction of a β-enamino diketone with a hydrazine.

Materials:

  • β-enamino diketone (1.0 eq)

  • Hydrazine derivative (e.g., p-tolylhydrazine hydrochloride, 1.0 eq)

  • Ethanol (solvent)

  • Triethylamine (base, if using a hydrazine salt)

  • Round-bottom flask, condenser, magnetic stirrer

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: To a solution of the β-enamino diketone (1.0 eq) in ethanol (15 mL) in a round-bottom flask, add the appropriate hydrazine hydrochloride (1.0 eq) and triethylamine (1.1 eq).

  • Heating: Equip the flask with a condenser and heat the reaction mixture to reflux.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Workup: Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solution. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure pyrazole carboxylate product.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

Applications in Research and Development

This compound is not an end-product itself but rather a versatile intermediate for creating more complex molecules. Its value lies in the strategic combination of its structural features.

  • Drug Discovery: The pyrazole core is present in numerous FDA-approved drugs.[1][4] This compound allows for the synthesis of libraries of novel derivatives through reactions at the N1, C4, and C5 positions. These derivatives can be screened for a wide range of biological activities, including as kinase inhibitors, antibacterial agents, or anti-inflammatory compounds.[3][4]

  • Agrochemicals: Many successful herbicides and insecticides are based on the pyrazole scaffold.[2][3] This molecule can be used as a starting point to develop new crop protection agents.[15][16]

  • Material Science: The rigid, aromatic nature of the pyrazole ring makes it a candidate for inclusion in polymers or organic materials where specific electronic or thermal properties are desired.[3][17]

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. The following information is based on safety data for the title compound and related chemical classes.[6][18]

GHS Hazard Information:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[19][20]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[6][19]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[19][20]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[6][19]

Precautionary Statement Description
P261 Avoid breathing dust/fumes/gas/mist/vapors/spray.[18]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[18]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[18]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid contact with skin, eyes, and clothing.

  • Minimize dust generation and accumulation.[6]

  • Wash hands thoroughly after handling.[18]

Storage:

  • Store in a cool, dry place away from incompatible substances and sources of ignition.[6][18]

  • Keep the container tightly closed when not in use.[6]

Conclusion

This compound is a well-defined chemical entity with significant potential as a synthetic intermediate. Its properties are dictated by the interplay of the aromatic pyrazole core, the p-tolyl group, and the reactive methyl ester. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile—as outlined in this guide—is crucial for its effective utilization in the synthesis of novel compounds for drug discovery, agrochemical research, and material science. Adherence to strict safety protocols is essential when handling this compound.

References

CAS number lookup for Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A conclusive CAS (Chemical Abstracts Service) number for the specific chemical Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate could not be definitively established from the available search results. The information retrieved points to several closely related but structurally distinct compounds, leading to ambiguity that prevents the creation of a scientifically accurate and reliable technical guide as requested.

During the search process, the following issues were identified:

  • Isomeric Confusion: Search results frequently returned data for Methyl 3-methyl-1-(p-tolyl)-1H-pyrazole-5-carboxylate (CAS Number: 55115-13-4). This compound is an isomer of the requested molecule but contains an additional methyl group on the pyrazole ring, which significantly alters its chemical identity and properties.

  • Data for Related Precursors: Information was also found for related carboxylic acids, such as 5-Methyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid (CAS: 835-60-9), which are potential precursors but not the target ester.

  • Lack of Specific Data: Without a confirmed CAS number for "this compound," it is impossible to retrieve specific and verified technical data, including validated synthesis protocols, spectroscopic characterization (NMR, IR, Mass Spectrometry), physicochemical properties, and relevant safety information.

Given the critical importance of precise chemical identification in scientific and drug development contexts, proceeding with the generation of a technical guide based on ambiguous or incorrect information would violate the core requirements of scientific integrity and trustworthiness. A reliable guide cannot be constructed without first unequivocally identifying the compound . Therefore, the request to create an in-depth guide for this compound cannot be fulfilled at this time.

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable versatility and broad range of pharmacological activities have led to its incorporation into numerous clinically successful drugs.[4][5][6] This technical guide provides a comprehensive overview of pyrazole-based compounds, delving into their fundamental chemical properties, synthetic strategies, diverse therapeutic applications, and the intricate structure-activity relationships that govern their efficacy. From their well-established role in anti-inflammatory agents to their emergence as potent kinase inhibitors in oncology and their potential in neurodegenerative and infectious diseases, this guide offers field-proven insights and detailed methodologies for researchers and drug development professionals.

The Pyrazole Core: A Privileged Chemical Architecture

The pyrazole ring's unique electronic and structural features make it an attractive scaffold for drug design.[1][7] It is a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms.[8] This arrangement imparts a unique set of properties:

  • Aromaticity and Stability: The pyrazole ring is aromatic, conferring significant stability to the molecule.

  • Hydrogen Bonding Capabilities: The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions with biological targets.[1][8] Substitution at the N1 position removes the hydrogen bond donor capability, a feature that can be strategically exploited in drug design to modulate binding affinity and selectivity.[1]

  • Tautomerism: Unsubstituted or monosubstituted pyrazoles can exist in different tautomeric forms, which can influence their interaction with biological targets and their metabolic fate.[9]

  • Tunable Physicochemical Properties: The pyrazole ring serves as a versatile scaffold that allows for substitutions at multiple positions. This enables medicinal chemists to fine-tune the compound's lipophilicity, solubility, and other pharmacokinetic properties.[1][4]

These properties have contributed to the pyrazole scaffold being considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1]

Synthesis of the Pyrazole Scaffold: From Classic Reactions to Modern Innovations

The construction of the pyrazole ring is a well-established area of organic synthesis, with a variety of methods available to access diverse derivatives.

Classical Synthetic Approaches
  • Knorr Pyrazole Synthesis: This is one of the most common methods and involves the condensation of a hydrazine with a β-dicarbonyl compound.[3][10] The reaction proceeds under acidic conditions and generally provides good yields.[10] However, the use of unsymmetrical dicarbonyl compounds can lead to a mixture of regioisomers.[10]

  • Pechmann Pyrazole Synthesis: This method utilizes the reaction of a hydrazine with an α,β-unsaturated carbonyl compound, such as a chalcone, to form a pyrazoline, which is then oxidized to the corresponding pyrazole.[10][11]

Modern Synthetic Methodologies

In recent years, more efficient and environmentally friendly methods have been developed for pyrazole synthesis:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction rate, often leading to higher yields and cleaner reactions in a fraction of the time compared to conventional heating.[10][12]

  • Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single pot to form a complex product, offering high atom and step economy.[13] Several MCRs have been developed for the synthesis of highly substituted pyrazoles.[13]

  • Ultrasound-Assisted Synthesis: Sonication can enhance the rate of reaction by creating localized high temperatures and pressures through acoustic cavitation.[10]

Representative Experimental Protocol: Microwave-Assisted Synthesis of a Quinolin-2(1H)-one-Based Pyrazole Derivative

This protocol is adapted from a reported microwave-assisted synthesis of quinolin-2(1H)-one-based pyrazole derivatives with potential anticancer activity.[12]

Objective: To synthesize a 1-aryl-4-(quinolin-2(1H)-on-3-yl)-1H-pyrazole derivative.

Materials:

  • Quinolin-2(1H)-one-based α,β-unsaturated ketone (1.0 mmol)

  • Arylhydrazine hydrochloride (1.2 mmol)

  • Glacial acetic acid (5 mL)

  • Microwave reactor

Procedure:

  • A mixture of the quinolin-2(1H)-one-based α,β-unsaturated ketone (1.0 mmol) and arylhydrazine hydrochloride (1.2 mmol) in glacial acetic acid (5 mL) is placed in a microwave-safe reaction vessel.

  • The vessel is sealed and subjected to microwave irradiation at 360 W and 120 °C for 7–10 minutes.

  • After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazole derivative.

Causality: The use of microwave irradiation provides rapid and uniform heating, significantly reducing the reaction time from hours to minutes compared to conventional refluxing. Acetic acid serves as both a solvent and a catalyst for the condensation and cyclization steps.

Therapeutic Applications: A Broad Spectrum of Pharmacological Activity

The pyrazole scaffold is a key component in a wide array of therapeutic agents, demonstrating its remarkable pharmacological versatility.[7][14][15]

Anticancer Agents

Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[7][16][17][18]

  • Kinase Inhibitors: Many pyrazole-containing compounds are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2][19][20]

    • Crizotinib: An FDA-approved inhibitor of ALK and ROS1 tyrosine kinases used in the treatment of non-small cell lung cancer.[7]

    • Ruxolitinib: A selective JAK1 and JAK2 inhibitor used to treat myelofibrosis and polycythemia vera.[1]

    • Pirtobrutinib: A recently approved Bruton's tyrosine kinase (BTK) inhibitor.[9]

  • Tubulin Polymerization Inhibitors: Some pyrazole derivatives inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[15]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Pyrazole-based compounds have shown potent inhibitory activity against CDKs, which are critical for cell cycle progression.[18]

Table 1: Selected Pyrazole-Based Kinase Inhibitors and their Targets

CompoundTarget Kinase(s)IC50Cancer Cell Line(s)Reference(s)
CrizotinibALK, ROS1-Various[7]
RuxolitinibJAK1, JAK2~3 nM-[1]
Compound 43PI3 Kinase0.25 µMMCF7 (Breast Cancer)[7]
Compound 33CDK20.074 µMHCT116, MCF7, HepG2, A549[18]
Compound 34CDK20.095 µMHCT116, MCF7, HepG2, A549[18]
Anti-inflammatory Agents

The most well-known application of pyrazoles in this area is as selective cyclooxygenase-2 (COX-2) inhibitors.[14]

  • Celecoxib: A widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2, reducing inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[7]

  • Lonazolac: Another pyrazole-based NSAID that preferentially inhibits COX-2.[7]

The selective inhibition of COX-2 is achieved by exploiting the structural differences between the COX-1 and COX-2 active sites. The pyrazole scaffold, with appropriate substitutions, can fit into the larger active site of COX-2 while being excluded from the narrower active site of COX-1.

Neuroprotective Agents

Recent research has highlighted the potential of pyrazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[8][21][22][23][24][25]

  • Monoamine Oxidase (MAO) Inhibitors: Pyrazoline derivatives have shown promise as inhibitors of MAO, an enzyme involved in the breakdown of neurotransmitters.[23]

  • Acetylcholinesterase (AChE) Inhibitors: Pyrazole-based compounds have been developed as inhibitors of AChE, an enzyme that degrades the neurotransmitter acetylcholine, a key target in Alzheimer's therapy.[25]

  • Amyloid-beta (Aβ) Aggregation Inhibitors: Some pyrazole derivatives have been shown to inhibit the aggregation of Aβ peptides, a pathological hallmark of Alzheimer's disease.[25]

The pyrazole scaffold's ability to act as a bidentate ligand, simultaneously donating and accepting hydrogen bonds, allows it to interact effectively with the peptide backbone of target proteins involved in neurodegeneration.[8]

Antimicrobial Agents

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral properties.[11][26][27][28][29][30] The development of novel antimicrobial agents is crucial in the face of rising antibiotic resistance.[30]

  • Antibacterial Activity: Pyrazole-containing compounds have shown activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like MRSA.[5][30]

  • Antifungal Activity: Several pyrazole derivatives have been reported to possess significant antifungal activity.[29]

  • Antiviral Activity: The pyrazole nucleus is present in some antiviral agents, and research in this area is ongoing.[26]

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Blueprint for Efficacy

Understanding the SAR of pyrazole derivatives is crucial for the rational design of more potent and selective drugs.[7][31][32] The biological activity of pyrazole-based compounds can be significantly influenced by the nature and position of substituents on the pyrazole ring.

  • Substitutions at N1: The substituent at the N1 position can modulate the compound's pharmacokinetic properties and its interaction with the target. For example, in many kinase inhibitors, a bulky group at N1 is often required for optimal binding to the ATP-binding pocket.

  • Substitutions at C3 and C5: These positions are often substituted with aryl or heteroaryl groups that can engage in π-π stacking or hydrogen bonding interactions with the target protein.[31]

  • Substitutions at C4: The C4 position is a common site for introducing various functional groups to fine-tune the compound's properties or to introduce additional interaction points with the target.

Workflow for SAR Elucidation:

SAR_Workflow Lead Lead Pyrazole Compound Synthesis Synthesize Analogs (Systematic Modification) Lead->Synthesis Design Bioassay Biological Evaluation (e.g., IC50 determination) Synthesis->Bioassay Test Data_Analysis Analyze SAR Data Bioassay->Data_Analysis Collect Data Optimization Lead Optimization Data_Analysis->Optimization Identify Key Moieties Optimization->Lead Refine

Caption: A typical workflow for elucidating the structure-activity relationship of pyrazole-based compounds.

Case Studies of FDA-Approved Pyrazole Drugs

The clinical success of several pyrazole-containing drugs underscores the importance of this scaffold in drug discovery.[4][6]

  • Celecoxib (Celebrex®): As discussed, Celecoxib is a selective COX-2 inhibitor. Its diaryl-substituted pyrazole structure is key to its selectivity. The trifluoromethyl group on one of the phenyl rings and the sulfonamide group on the other are crucial for its potent and selective inhibition of COX-2.

  • Sildenafil (Viagra®): While often associated with its pyrazolopyrimidinone core, the pyrazole moiety is a key component. Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), used for the treatment of erectile dysfunction and pulmonary arterial hypertension.

  • Apixaban (Eliquis®): An anticoagulant that directly inhibits Factor Xa.[8] Its complex structure features a central pyrazole ring, highlighting the scaffold's utility in designing highly specific enzyme inhibitors.[8]

Signaling Pathway Inhibition by Pyrazole-Based Kinase Inhibitors:

Kinase_Inhibition cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., ALK, EGFR) Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Pyrazole_Inhibitor Pyrazole-Based Kinase Inhibitor (e.g., Crizotinib) Pyrazole_Inhibitor->Receptor Inhibits

Caption: Mechanism of action of pyrazole-based receptor tyrosine kinase inhibitors.

Future Perspectives and Challenges

The pyrazole scaffold will undoubtedly continue to be a valuable tool in drug discovery.[5]

  • New Therapeutic Targets: The versatility of the pyrazole ring will be exploited to design inhibitors for newly identified therapeutic targets.

  • Multi-Target Ligands: There is growing interest in developing drugs that can modulate multiple targets simultaneously, and the pyrazole scaffold is well-suited for this purpose.[25]

  • Addressing Drug Resistance: The development of novel pyrazole derivatives will be crucial in overcoming drug resistance, a major challenge in cancer and infectious disease therapy.

However, challenges remain, including the potential for off-target effects and the need for improved synthetic methods to access novel and complex pyrazole derivatives. Continued innovation in synthetic chemistry and a deeper understanding of the biological roles of target proteins will be essential for unlocking the full therapeutic potential of pyrazole-based compounds.

References

In Silico Profiling of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate: A Technical Guide to Predicting Physicochemical, ADMET, and Biological Properties

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the modern era of drug discovery, the reliance on computational, or in silico, methods has become paramount for accelerating the identification and optimization of novel therapeutic agents. These approaches significantly reduce the time and cost associated with preclinical research by enabling early-stage evaluation of a compound's potential viability. This guide provides an in-depth technical overview of the methodologies used to predict the key pharmacological properties of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate , a heterocyclic compound with a pyrazole core, a scaffold known for its diverse biological activities.[1] By leveraging a suite of validated computational tools, we will construct a comprehensive profile encompassing its physicochemical characteristics, druglikeness, Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity (ADMET) profile. This document serves as a practical guide for researchers, scientists, and drug development professionals on applying in silico techniques to prioritize and de-risk potential drug candidates before committing to extensive laboratory synthesis and testing.

Introduction to In Silico Drug Discovery and this compound

The Imperative for In Silico Prediction

The journey from a promising chemical entity to a marketed drug is notoriously long and expensive, with a high attrition rate primarily due to unfavorable pharmacokinetic or safety profiles.[2][3] In silico ADMET prediction tools have emerged as an indispensable part of the drug discovery pipeline, allowing for the early identification of compounds with undesirable properties.[3][4][5] By simulating how a molecule will behave in the human body, these computational models provide critical insights into its potential for success, guiding medicinal chemists in the rational design of safer and more effective drugs.[6][7] This "fail fast, fail cheap" paradigm allows for the conservation of resources for the most promising candidates.

Profile of the Target Compound: this compound

The subject of this guide is this compound. Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core of numerous approved drugs and are investigated for a wide spectrum of therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.[1][8][9]

  • IUPAC Name: this compound

  • Molecular Formula: C12H12N2O2

  • Canonical SMILES: COC(=O)C1=CC(=NN1)C2=CC=C(C)C=C2

The structure, represented by its SMILES (Simplified Molecular Input Line Entry System) string, is the foundational input for all subsequent in silico analyses. This string is a unique identifier that encodes the molecular structure, allowing various computational platforms to interpret and analyze the compound.

The Computational Workflow: A Step-by-Step Protocol

The prediction of a compound's properties follows a structured workflow. This process begins with the molecule's structure and utilizes a series of algorithms and models to generate a holistic profile. Freely accessible and widely validated web-based tools such as SwissADME and pkCSM are central to this workflow, as they provide robust predictions for a wide array of pharmacological parameters.[10][11][12][13]

Protocol 1: Initial Compound Setup and Analysis
  • Obtain Canonical SMILES: The first step is to secure the correct SMILES string for the molecule of interest. For this compound, this is COC(=O)C1=CC(=NN1)C2=CC=C(C)C=C2.

  • Input into Web Servers: This SMILES string is pasted directly into the input fields of the chosen computational platforms (e.g., SwissADME, pkCSM).[12]

  • Execution of Models: The platforms then process this information through a series of pre-built Quantitative Structure-Activity Relationship (QSAR) models and other algorithms to calculate various properties.[14]

  • Data Aggregation and Interpretation: The output from each tool is collected and organized into summary tables for comparative analysis. It is a recommended practice to use multiple tools to compare and identify the most probable predictions.[4]

In_Silico_Prediction_Workflow cluster_Input Step 1: Input cluster_Prediction Step 2: Computational Prediction cluster_Output Step 3: Data Analysis cluster_Synthesis Step 4: Integrated Profile SMILES Molecule Structure (SMILES String) SwissADME SwissADME Server SMILES->SwissADME Submit pkCSM pkCSM Server SMILES->pkCSM Submit PhysChem Physicochemical Properties SwissADME->PhysChem ADME ADME Profile SwissADME->ADME Druglikeness Druglikeness SwissADME->Druglikeness pkCSM->ADME Toxicity Toxicity Assessment pkCSM->Toxicity Profile Comprehensive In Silico Profile (Decision Support) PhysChem->Profile Aggregate & Interpret ADME->Profile Aggregate & Interpret Druglikeness->Profile Aggregate & Interpret Toxicity->Profile Aggregate & Interpret Lipinski_Rule cluster_Rules Lipinski's Rule of Five Molecule This compound MW MW < 500 Da (216.24) LogP LogP ≤ 5 (~2.2) HBD H-Bond Donors ≤ 5 (1) HBA H-Bond Acceptors ≤ 10 (3) Result Result: 0 Violations (Druglike) MW->Result LogP->Result HBD->Result HBA->Result

References

Methodological & Application

Illuminating the Blueprint of a Potential Therapeutic: Application Notes for the X-ray Crystallography of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pyrazoles and Precise Structural Elucidation in Drug Discovery

In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a "privileged scaffold," a molecular framework that consistently appears in a wide array of pharmacologically active compounds.[1][2][3] Their versatile nature allows them to serve as the foundation for anti-inflammatory, analgesic, anti-cancer, and anti-microbial agents.[4][5][6] The specific compound of interest, Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate, holds significant promise as an intermediate for the synthesis of novel therapeutics.[7][8] To unlock the full potential of this and similar molecules, a definitive understanding of their three-dimensional structure at the atomic level is paramount. Single-crystal X-ray diffraction is the gold standard for this purpose, providing an unambiguous blueprint of molecular geometry, conformation, and intermolecular interactions.[9][10][11] This detailed structural information is invaluable for drug development professionals, enabling structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.

This application note provides a comprehensive guide to the single-crystal X-ray crystallographic analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific rationale for each critical step.

Part 1: Synthesis and Crystallization – From Powder to Diffraction-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The quality of the crystal is the single most important determinant for a successful X-ray diffraction experiment.

Synthesis of this compound

A common and effective method for the synthesis of pyrazole derivatives is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] For the title compound, a plausible synthetic route involves the reaction of a β-ketoester with p-tolylhydrazine.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of a suitable methyl 1,3-dicarbonyl precursor in a solvent such as ethanol.

  • Addition of Hydrazine: To this solution, add one equivalent of p-tolylhydrazine.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The crude product may precipitate out of the solution or can be obtained by removing the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure this compound.

Crystallization: The Art and Science of Growing Ordered Lattices

Obtaining single crystals suitable for X-ray diffraction can be a process of trial and error. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline lattice.

Protocol 2: Crystallization of this compound

  • Solvent Selection: The choice of solvent is crucial. A good solvent will dissolve the compound when heated but will have lower solubility at room temperature or upon cooling. A systematic screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) is recommended.

  • Slow Evaporation:

    • Dissolve the purified compound in a minimal amount of a suitable solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature. Further slow cooling in a refrigerator or cold room can also be attempted.

  • Vapor Diffusion:

    • Liquid-Liquid: Dissolve the compound in a small amount of a good solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is insoluble but which is miscible with the good solvent. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

    • Vapor-Liquid: Place the dissolved compound in a small, open vial. In a larger sealed container, place a small amount of a more volatile solvent in which the compound is less soluble. The vapor from the more volatile solvent will diffuse into the solution, leading to crystallization.

Part 2: The X-ray Diffraction Experiment – A Step-by-Step Workflow

Once suitable single crystals are obtained, the X-ray diffraction experiment can be performed. Modern single-crystal X-ray diffractometers provide a highly automated workflow.[12]

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Analysis crystal_selection Crystal Selection (Microscope) crystal_mounting Crystal Mounting (Goniometer Head) crystal_selection->crystal_mounting data_collection Diffraction Data Collection crystal_mounting->data_collection data_processing Data Integration & Scaling data_collection->data_processing structure_solution Structure Solution (e.g., SHELXT) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement structure_validation Structure Validation (e.g., PLATON) structure_refinement->structure_validation final_structure final_structure structure_validation->final_structure Final Crystal Structure (CIF)

Caption: Workflow for Single-Crystal X-ray Crystallography.

Protocol 3: Single-Crystal X-ray Diffraction Data Collection and Structure Determination

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and dimensions typically in the range of 0.1-0.3 mm.[9]

    • Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Based on the unit cell and Bravais lattice, a data collection strategy is devised to collect a complete and redundant set of diffraction data. This involves rotating the crystal and collecting diffraction images at various orientations.

  • Data Processing:

    • The collected diffraction images are processed to integrate the intensities of the diffraction spots.

    • The integrated intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled.

  • Structure Solution:

    • The processed data is used to solve the crystal structure. For small molecules like this compound, direct methods or Patterson methods are typically employed. Software such as SHELXT is commonly used for this step.

  • Structure Refinement:

    • The initial structural model obtained from the solution is refined against the experimental diffraction data. This is an iterative process of adjusting atomic positions, displacement parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. SHELXL is a widely used program for structure refinement.[13][14][15][16]

  • Structure Validation:

    • The final refined structure is validated to ensure its chemical and crystallographic reasonability. This involves checking for missed symmetry, unusual bond lengths and angles, and other potential issues. The PLATON program is a powerful tool for structure validation.[17][18][19][20]

Part 3: Data Presentation and Interpretation

The final result of a successful X-ray crystallography experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. Key crystallographic data are typically summarized in a table for publication and easy comparison.

Table 1: Crystallographic Data for this compound (Example Data)

ParameterValue
Empirical formulaC13 H14 N2 O2
Formula weight230.26
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 9.54 Å, α = 90°b = 9.58 Å, β = 105.8°c = 11.58 Å, γ = 90°
Volume1018.5 ų
Z4
Density (calculated)1.500 Mg/m³
Absorption coefficient0.103 mm⁻¹
F(000)488
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-12<=h<=12, -12<=k<=12, -15<=l<=15
Reflections collected8912
Independent reflections2345 [R(int) = 0.021]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2345 / 0 / 155
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Note: The data presented in this table is hypothetical and serves as an example of how crystallographic data is typically reported. The actual data for this compound would be obtained from the experimental determination.

Conclusion

Single-crystal X-ray crystallography provides an unparalleled level of detail into the three-dimensional structure of molecules like this compound. This information is not merely academic; it is a critical component in the modern drug discovery and development pipeline. By understanding the precise arrangement of atoms, the conformation of the molecule, and how it interacts with its neighbors in the crystalline state, researchers can make more informed decisions in the design of new and improved therapeutic agents. The protocols and guidelines presented in this application note are intended to empower researchers to successfully apply this powerful technique to their own promising compounds.

References

Application Notes and Protocols for Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with a multitude of its derivatives demonstrating significant pharmacological activities, most notably in oncology.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate in cancer research. While direct studies on this specific molecule are emerging, its structural features, shared with other highly active pyrazole derivatives, suggest a strong potential as a modulator of key oncogenic pathways. These notes offer a scientifically grounded framework for its investigation, from initial cytotoxicity screening to more in-depth mechanistic studies.

Introduction: The Prominence of the Pyrazole Scaffold in Oncology

Pyrazole derivatives have garnered substantial interest in cancer research due to their versatile chemical nature and their ability to interact with a wide array of biological targets crucial for cancer cell proliferation, survival, and metastasis.[1] Numerous studies have highlighted the efficacy of pyrazole-containing compounds as inhibitors of key cancer-related enzymes such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[2] The core pyrazole ring can be appropriately substituted at various positions to enhance anticancer efficacy and selectivity.[1]

The subject of this guide, this compound, incorporates a p-tolyl group, a feature present in other pyrazole derivatives that have shown significant antiproliferative effects. For instance, certain 4,5-dihydro-1H-pyrazole derivatives containing a p-tolyl group have demonstrated remarkable activity against human melanoma and breast cancer cell lines.[3] This structural similarity provides a strong rationale for investigating this compound as a potential anticancer agent.

Potential Mechanisms of Action

Based on the extensive literature on analogous pyrazole derivatives, this compound could potentially exert its anticancer effects through several mechanisms:

  • Kinase Inhibition: The pyrazole scaffold is a common feature in many kinase inhibitors. This compound could potentially inhibit the activity of kinases like EGFR, VEGFR, or CDKs, which are often dysregulated in cancer.

  • Induction of Apoptosis: Many cytotoxic pyrazole derivatives induce programmed cell death, or apoptosis, in cancer cells.[4] This can be mediated through the modulation of Bcl-2 family proteins or activation of caspases.[5][6]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Pyrazole compounds have been shown to cause cell cycle arrest at various phases, such as G1/S or G2/M, preventing cancer cell proliferation.[7][8]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[2][9]

The following workflow outlines a general strategy for the initial investigation of this compound in a cancer research setting.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Validation A Compound Preparation (Stock Solution in DMSO) B Cytotoxicity Screening (MTT/SRB Assay) A->B C Selectivity Assessment (Normal vs. Cancer Cell Lines) B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Target Identification (Kinase Profiling, Western Blot) D->F E->F G Xenograft Model Studies F->G H Pharmacokinetic Analysis G->H G cluster_0 Cell Cycle Progression cluster_1 Potential Arrest Points G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 Arrest_G1S G1/S Arrest M M Phase G2->M M->G1 Arrest_G2M G2/M Arrest Arrest_G1S->S Arrest_G2M->M

References

Application Notes and Protocols for the Development of Anticancer Agents from Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazole Carboxamides in Oncology

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] In the landscape of oncology, pyrazole carboxamide derivatives have emerged as a particularly fruitful area of research and development, leading to the discovery of potent and selective anticancer agents.[2] These compounds have demonstrated efficacy against a variety of malignancies by targeting key regulators of cancer cell proliferation, survival, and angiogenesis.[2]

This guide provides a comprehensive overview of the key methodologies and protocols involved in the discovery and preclinical development of novel pyrazole carboxamide-based anticancer agents. It is designed to equip researchers with the foundational knowledge and practical steps required to navigate the journey from compound synthesis to in vivo efficacy evaluation. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for critical assays, and offer insights into the interpretation of results.

Rational Drug Design and Synthesis of Pyrazole Carboxamides

The design of novel pyrazole carboxamide anticancer agents often begins with a deep understanding of the target protein's structure and mechanism of action. Structure-activity relationship (SAR) studies of existing pyrazole-based drugs, such as the VEGFR inhibitor Axitinib and the COX-2 inhibitor Celecoxib, provide valuable insights into the key pharmacophoric features required for potent and selective inhibition.[3][4]

General Synthetic Strategy: Amide Coupling

A common and versatile method for the synthesis of pyrazole carboxamides involves the coupling of a pyrazole carboxylic acid with a desired amine. This approach allows for the late-stage diversification of the carboxamide moiety, enabling the rapid generation of a library of analogues for SAR studies.[5]

The general workflow for this synthetic strategy is outlined below:

Synthesis_Workflow cluster_0 Pyrazole Core Synthesis cluster_1 Functional Group Interconversion cluster_2 Amide Bond Formation start 1,3-Dicarbonyl Compound + Hydrazine Derivative knorr Knorr Pyrazole Synthesis (or similar cyclocondensation) start->knorr ester Pyrazole-carboxylate Ester knorr->ester hydrolysis Saponification (Hydrolysis) ester->hydrolysis acid Pyrazole Carboxylic Acid hydrolysis->acid activation Carboxylic Acid Activation acid->activation coupling Amine Coupling activation->coupling product Pyrazole Carboxamide (Target Molecule) coupling->product Kinase_Inhibition_Pathway cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response GF Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Binds and activates P1 Downstream Signaling Proteins (e.g., PI3K, Raf) RTK->P1 Phosphorylates P2 Further Downstream Effectors (e.g., Akt, MEK) P1->P2 P3 Transcription Factors P2->P3 Proliferation Cell Proliferation P3->Proliferation Survival Cell Survival P3->Survival Angiogenesis Angiogenesis P3->Angiogenesis Pyrazole Pyrazole Carboxamide Inhibitor Pyrazole->RTK Inhibits ATP binding

References

Application Notes & Protocols: A Guide to the In Vitro and In Vivo Evaluation of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a versatile scaffold found in drugs spanning various therapeutic areas, including the potent anti-inflammatory agent celecoxib and several approved anti-cancer drugs like ruxolitinib and crizotinib.[3][4] The significance of pyrazoles in oncology is particularly noteworthy; their unique structure allows for interaction with a multitude of biological targets, including critical enzymes like kinases (e.g., EGFR, VEGFR-2, CDK2, PI3K) and structural proteins such as tubulin.[3][5]

This guide provides a comprehensive framework for the preclinical evaluation of novel pyrazole compounds, designed for researchers in drug discovery and development. It moves beyond simple procedural lists to explain the scientific rationale behind each step, ensuring a robust and logical progression from initial in vitro screening to conclusive in vivo efficacy studies. Our approach is designed to build a self-validating data package, providing the confidence needed to advance promising lead candidates.

Part 1: The Preclinical Evaluation Workflow

A systematic evaluation is critical to de-risk a drug development program and identify compounds with the highest potential for clinical success. The workflow presented here follows a staged approach, beginning with broad-based in vitro screening and progressively moving towards more complex and resource-intensive in vivo models for the most promising candidates.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Primary Screening: Cytotoxicity Assays (e.g., MTT, XTT) B Mechanism of Action (MoA) - Enzyme Inhibition - Apoptosis/Cell Cycle - Target Modulation (Western Blot) A->B Identify Potent Compounds C Early Safety Profiling - Genotoxicity (Ames Test) - hERG Channel Assay B->C Characterize Lead Candidates D Pharmacokinetics (PK) (Rodent Model) C->D Select Candidate for In Vivo E Acute Toxicity (OECD Guidelines) D->E Determine Exposure & Dosing F Efficacy Studies (Tumor Xenograft Models) E->F Establish Safe Dose Range G Preclinical Candidate Nomination F->G Candidate Nomination

Caption: High-level workflow for pyrazole compound evaluation.

Part 2: In Vitro Evaluation Protocols

The goal of in vitro testing is to efficiently screen a library of pyrazole compounds to identify those with potent and selective biological activity and to elucidate their mechanism of action at the cellular level.

Primary Screening: Assessing Cytotoxicity

The first step is to determine the concentration at which a compound exhibits cytotoxic or cytostatic effects against cancer cell lines. Tetrazolium reduction assays like MTT and XTT are the workhorses for this stage due to their simplicity, reliability, and suitability for high-throughput screening.[6]

Principle of Action: These assays measure the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenase enzymes reduce the tetrazolium salt (e.g., yellow MTT or XTT) to a colored formazan product.[7][8][9] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living, metabolically active cells.[6][9]

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls, and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[8] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.[7][9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Compound IDCell LineIC₅₀ (µM)
Pyrazole-001MCF-710.5
Pyrazole-001A54915.2
Pyrazole-002MCF-7> 100
Pyrazole-002A549> 100
DoxorubicinMCF-70.8
DoxorubicinA5491.1
Caption: Example data table for cytotoxicity screening.
Mechanism of Action (MoA) Elucidation

Once potent compounds are identified, the next critical step is to understand how they work. Pyrazoles are known to target various cellular pathways.[5][10]

2.2.1. Enzyme Inhibition Assay

Many pyrazole-based anticancer agents function by inhibiting protein kinases.[5] A direct enzyme inhibition assay confirms that the compound interacts with its putative target and determines its potency (IC₅₀) at a molecular level.

Protocol: General Kinase Inhibition Assay (e.g., for PI3K)

  • Reagent Preparation: Prepare assay buffer, a solution of the purified kinase, the specific substrate (e.g., a peptide), and ATP.

  • Compound Incubation: In a 96-well plate, add the pyrazole inhibitor at various concentrations. Add the purified enzyme to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.[11]

  • Reaction Initiation: Start the kinase reaction by adding a mix of the substrate and ATP.[11] The enzyme will phosphorylate the substrate.

  • Reaction Termination & Detection: After a set incubation time (e.g., 60 minutes), stop the reaction. The detection method depends on the assay format. A common method is to use an antibody that specifically recognizes the phosphorylated substrate, often in a luminescence- or fluorescence-based readout system.

  • Data Analysis: Measure the signal (e.g., luminescence). A lower signal indicates greater inhibition of the enzyme. Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.[12]

2.2.2. Target Modulation: Western Blot Analysis

Western blotting provides visual confirmation that the compound affects the intended signaling pathway within the cell. For a kinase inhibitor, this involves looking at the phosphorylation status of downstream proteins.

Western_Blot_Workflow A 1. Cell Lysis Extract total protein from treated and untreated cells B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE Separate proteins by molecular weight B->C D 4. Protein Transfer Transfer proteins from gel to a PVDF membrane C->D E 5. Blocking Block non-specific sites with milk or BSA D->E F 6. Primary Antibody Incubation (e.g., anti-pAKT, anti-AKT) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Detection Add chemiluminescent substrate and image the blot G->H

Caption: Standard workflow for Western Blot analysis.

Protocol: Western Blot for a PI3K/AKT Pathway Inhibitor

  • Sample Preparation: Treat cells with the pyrazole compound at 1x and 5x its IC₅₀ for a defined period (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[13] Quantify the protein concentration of each lysate.[13]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and separate them by electrophoresis.[13][14]

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[14][15]

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[15][16]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-AKT).[16] The next day, after washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-AKT) and a loading control (e.g., anti-β-actin).

Early Safety: In Vitro Toxicology

Before advancing to animal models, it's crucial to assess the potential for genotoxicity. The Ames test is a widely used and regulatory-accepted method for this purpose.[17][18]

Principle of Action: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it in their growth medium).[19][20] The assay measures the ability of a chemical to cause mutations that revert the bacteria to a histidine-producing state, allowing them to grow on a histidine-free medium.[18] A positive test indicates the compound is a mutagen.[19]

Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Grow cultures of the appropriate Salmonella strains (e.g., TA98 and TA100).[19]

  • Metabolic Activation (Optional but Recommended): Many chemicals only become mutagenic after being metabolized by the liver. The test is often run in parallel with and without the addition of a rat liver extract (S9 fraction) to mimic this metabolic activation.[17]

  • Exposure: In a test tube, mix the pyrazole compound (at several concentrations), the bacterial culture, and either the S9 mix or a control buffer.[19]

  • Plating: Add this mixture to molten top agar and pour it onto a minimal glucose agar plate (which lacks histidine).[19]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control plate indicates a mutagenic potential.[21]

Part 3: In Vivo Evaluation Protocols

In vivo studies are essential to understand how a compound behaves in a complex biological system, assessing its pharmacokinetics, safety, and ultimate efficacy.

Pharmacokinetic (PK) Studies

A PK study determines what the body does to the drug. It's a prerequisite for designing effective efficacy studies. Key parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve, representing total drug exposure).

Protocol: Single-Dose PK Study in Mice

  • Animal Acclimation: Acclimate healthy mice (e.g., C57BL/6) for at least one week.

  • Compound Administration: Administer the pyrazole compound to a cohort of mice via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV) injection) at a single dose.

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples from a small number of mice at each point.

  • Plasma Analysis: Process the blood to isolate plasma. Analyze the plasma samples using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), to determine the concentration of the drug.

  • Data Analysis: Plot the plasma concentration versus time and use specialized software to calculate the key PK parameters.

ParameterValue (PO, 10 mg/kg)Description
Cmax1.5 µg/mLMaximum observed plasma concentration
Tmax2.0 hoursTime at which Cmax is reached
AUC (0-24h)8.5 µg*h/mLTotal drug exposure over 24 hours
T₁/₂ (Half-life)6.2 hoursTime for plasma concentration to reduce by half
Caption: Example pharmacokinetic data summary.
Acute Toxicity Studies

These studies are designed to determine the short-term adverse effects of a single high dose of a compound and to establish a safe starting dose for efficacy studies. The OECD provides standardized guidelines for these tests.[22][23]

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Principle: This method involves dosing single animals sequentially. The dose for the next animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.[24][25] This approach minimizes the number of animals required while still allowing for the estimation of the LD₅₀ (the dose that is lethal to 50% of the animals).[24][26]

  • Procedure:

    • Dose a single fasted female rat or mouse with a starting dose just below a preliminary estimate of the LD₅₀.[25]

    • Observe the animal closely for signs of toxicity for at least 14 days.[24]

    • If the animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2). If the animal dies, the dose is decreased.[24][25]

    • Continue this process until the stopping criteria defined in the guideline are met.

  • Endpoint: The primary endpoint is mortality, which is used to calculate the LD₅₀ using maximum likelihood methods.[25] Other observations include changes in body weight and clinical signs of toxicity.

Efficacy Studies in Animal Models of Cancer

The ultimate preclinical test for an anti-cancer agent is its ability to inhibit tumor growth in vivo. The choice of animal model is critical and depends on the scientific question being asked.[27]

Model Selection:

  • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or SCID mice).[28][29] These are the most common initial models for testing efficacy against human tumors.[30]

  • Syngeneic Models: Mouse tumor cells are implanted into immunocompetent mice of the same genetic background.[29][31] These models are essential for evaluating immunotherapies.

  • Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop tumors spontaneously, more closely mimicking human disease progression.[31][32]

Protocol: Subcutaneous Xenograft Efficacy Study

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 million HCT-116 cells for colon cancer) into the flank of immunodeficient mice.[31]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a specified average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, pyrazole compound at two dose levels, positive control drug).

  • Treatment: Administer the compound daily (or on another optimized schedule based on PK data) via the determined route (e.g., oral gavage). Monitor animal body weight as an indicator of toxicity.

  • Tumor Measurement: Measure tumor volume 2-3 times per week. Tumor Volume (mm³) = (Length x Width²) / 2.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size limit or after a set duration (e.g., 21-28 days).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the statistical significance of the results.

References

High-Throughput Screening Assays for Pyrazole Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its synthetic tractability and diverse biological activities make it a cornerstone of modern drug discovery.[3][4] High-throughput screening (HTS) is an indispensable tool for rapidly interrogating large libraries of pyrazole derivatives to identify novel therapeutic leads. This comprehensive guide provides an in-depth exploration of HTS assays tailored for pyrazole compounds, offering detailed protocols, expert insights into experimental design, and a robust framework for data analysis and hit validation. Designed for researchers, scientists, and drug development professionals, this document aims to bridge the gap between theoretical knowledge and practical application, ensuring the successful execution of HTS campaigns targeting this critical class of molecules.

Introduction: The Significance of the Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This unique arrangement confers favorable physicochemical properties, including metabolic stability and the ability to participate in a wide range of molecular interactions, making them ideal pharmacophores.[1] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[5] Consequently, pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including but not limited to, kinase inhibition, GPCR modulation, and enzyme inhibition, leading to their successful application in oncology, inflammation, and infectious diseases.[2][6][7]

The initial phase of discovering novel pyrazole-based therapeutics often involves screening large, diverse compound libraries. High-throughput screening (HTS) provides the necessary scale and speed to evaluate tens of thousands to millions of compounds, identifying "hits" that warrant further investigation.[8] This guide will delve into the practicalities of designing and implementing robust HTS assays specifically for pyrazole derivatives.

Strategic Considerations for Screening Pyrazole Libraries

Before embarking on an HTS campaign, several strategic considerations are paramount to ensure meaningful and actionable results.

Compound Library Quality and Management

The quality of the screening library is a critical determinant of HTS success. A well-curated pyrazole library should possess structural diversity and drug-like properties.[9] All compounds should adhere to established filters, such as Lipinski's Rule of Five, to enhance the probability of identifying leads with favorable pharmacokinetic properties.[9] It is also crucial to eliminate compounds containing reactive or unstable functional groups that are known to cause assay interference.[9]

Best Practices for Pyrazole Library Management:

  • Purity Assessment: All compounds should have a purity of >90% as determined by analytical techniques such as LC-MS and NMR.

  • Storage: Compounds should be stored in a controlled environment, typically at -20°C in a nitrogen-purged system, to prevent degradation and hydration of DMSO stocks.[9]

  • Plate Preparation: For quantitative HTS (qHTS), compound libraries are often prepared as a dilution series in 384- or 1536-well plates.[10] This "inter-plate titration" approach allows for the generation of concentration-response curves in the primary screen, minimizing false positives.[10]

Target Selection and Assay Modality

The choice of biological target will dictate the most appropriate assay format. Pyrazole derivatives are known to interact with a variety of target classes, each requiring a tailored screening approach.

  • Kinases: A predominant target class for pyrazoles. Biochemical assays measuring kinase activity are the most common primary screening method.[11]

  • G-Protein Coupled Receptors (GPCRs): Cell-based assays that measure downstream signaling events (e.g., cAMP or calcium flux) are the gold standard for screening GPCR modulators.[12]

  • Enzymes (non-kinases): A diverse range of enzymes, including proteases, hydrolases, and phosphatases, can be targeted. The assay format will depend on the specific enzyme's function and the availability of suitable substrates.[11]

  • Phenotypic Screening: In cases where a specific molecular target is unknown, cell-based phenotypic screens can identify compounds that induce a desired cellular phenotype (e.g., apoptosis in cancer cells).[13]

Biochemical HTS Assays for Pyrazole Derivatives

Biochemical assays utilize purified recombinant proteins to directly measure the interaction of a compound with its target. These assays are highly amenable to HTS due to their simplicity and robustness.

Kinase Inhibition Assays

Given the prevalence of pyrazole-based kinase inhibitors, a variety of HTS-compatible kinase assays are available.

Principle: These assays quantify the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to kinase activity. Inhibition of the kinase results in higher ATP levels, leading to a brighter luminescent signal.

Protocol: Generic Luminescence-Based Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer containing the target kinase, its specific substrate, and any necessary cofactors (e.g., MgCl₂).

    • Serially dilute the pyrazole test compounds in DMSO to create a range of concentrations.

  • Reaction Initiation:

    • In a 384-well white, opaque-bottom plate, add the kinase, the test compound dilution, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Add the Kinase-Glo® reagent, which contains luciferase and luciferin, to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Principle: FP assays measure the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (tracer) upon binding to a larger protein. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger protein, its tumbling is restricted, leading to an increase in fluorescence polarization. Competitive inhibitors will displace the tracer, causing a decrease in the FP signal.[14]

Protocol: Fluorescence Polarization Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a binding buffer containing the target kinase.

    • Synthesize or procure a fluorescently labeled tracer that binds to the kinase's active site.

    • Serially dilute the pyrazole test compounds in DMSO.

  • Assay Procedure:

    • In a 384-well black, non-binding surface plate, add the kinase, the pyrazole compound dilution, and the fluorescent tracer.

    • Incubate at room temperature for a predetermined time to reach binding equilibrium (typically 30-60 minutes).

  • Detection:

    • Measure fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters.

Serine Hydrolase Inhibition Assays

Principle: This assay utilizes a chromogenic substrate that, upon cleavage by a serine hydrolase, releases a colored product (e.g., 4-nitrophenolate) that can be measured by absorbance.[15] Inhibitors will reduce the rate of color formation.

Protocol: Chromogenic Serine Hydrolase Inhibition Assay

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

    • Prepare a stock solution of the chromogenic substrate (e.g., O-(4-Nitrophenyl)-L-serine) in DMSO.

    • Dilute the target serine hydrolase to a working concentration in cold assay buffer.

    • Prepare serial dilutions of the pyrazole test compounds in DMSO.

  • Assay Procedure (96-Well Plate):

    • Design a plate map including negative controls (no enzyme), vehicle controls (DMSO), positive controls (known inhibitor), and test compound wells.

    • Add assay buffer and 1 µL of the appropriate compound/control to the wells.

    • Add the enzyme working solution to all wells except the negative controls.

    • Pre-incubate the plate for 15 minutes at the enzyme's optimal temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin measuring the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a plate reader.

    • The rate of reaction is determined from the slope of the linear portion of the absorbance versus time plot.

Cell-Based HTS Assays for Pyrazole Derivatives

Cell-based assays provide a more physiologically relevant context for screening, as they assess a compound's activity within a cellular environment.

GPCR Signaling Assays (cAMP)

Principle: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common technology for measuring cAMP.[16][17] In a competitive immunoassay format, a europium-labeled cAMP tracer competes with cellular cAMP for binding to a far-red fluorophore-labeled anti-cAMP antibody. High cellular cAMP levels result in a low TR-FRET signal, and vice versa.[17]

Protocol: TR-FRET cAMP Assay for Gs-Coupled GPCRs

  • Cell Preparation:

    • Harvest cells expressing the target GPCR using a non-enzymatic dissociation solution.

    • Resuspend the cells in a stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).

  • Cell Stimulation:

    • In a 384-well white plate, add the cell suspension.

    • Add serial dilutions of the pyrazole test compounds (for antagonists) or a fixed concentration of agonist (for screening for agonists).

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Add the detection reagents (europium-labeled cAMP tracer and fluorophore-labeled anti-cAMP antibody) in a lysis buffer.

    • Incubate for 1 hour at room temperature in the dark.

  • Measurement:

    • Measure the TR-FRET signal using a plate reader with appropriate excitation (e.g., 320-340 nm) and emission (e.g., 615 nm for europium and 665 nm for the acceptor) wavelengths.

    • The data is typically expressed as a ratio of the acceptor to donor emission (665/615 nm).

Cell Viability and Cytotoxicity Assays (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole derivatives in culture medium.

    • Replace the old medium with medium containing the test compounds at various concentrations. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.

    • Incubate for 48-72 hours.[19]

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 3-4 hours.[18]

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[18]

  • Measurement and Data Analysis:

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[20]

Data Analysis and Hit Validation

Rigorous data analysis is essential to identify true hits from the vast datasets generated by HTS.

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[21] It takes into account the dynamic range of the assay and the variability of the data.

Formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Interpretation:

  • Z' > 0.5: Excellent assay

  • 0 < Z' < 0.5: Doable assay

  • Z' < 0: Unacceptable assay

Data Normalization

Normalization is crucial to correct for systematic errors such as plate-to-plate and within-plate variability (e.g., edge effects).[4][22]

Common Normalization Methods:

  • Controls-based normalization: Uses positive and negative controls on each plate to define the 0% and 100% activity levels.[19]

  • B-score normalization: A robust method that assumes a low hit rate and uses a median polish algorithm to correct for row and column effects.[22]

  • Loess normalization: A local polynomial fit method that is effective for correcting spatial biases, especially in high hit-rate screens.[22]

Hit Identification and Confirmation

Primary Hit Selection: Hits are typically identified based on a predefined activity threshold (e.g., >50% inhibition) or a statistical cutoff (e.g., >3 standard deviations from the mean of the control wells).

Hit Confirmation:

  • Re-testing: Cherry-picked hits are re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Curves and IC₅₀ Determination: Confirmed hits are tested in a serial dilution to generate a dose-response curve and determine their potency (IC₅₀ or EC₅₀).[23] The data is typically fitted to a four-parameter logistic model.[14]

  • Orthogonal Assays: Hits should be validated in a secondary, orthogonal assay that uses a different detection technology or biological principle to rule out technology-specific artifacts.

Mitigating Assay Interference from Pyrazole Compounds

Pyrazole derivatives, like many heterocyclic compounds, can potentially interfere with HTS assays.

  • Autofluorescence: Some pyrazoles may be inherently fluorescent, leading to false positives in fluorescence-based assays.

    • Mitigation: Measure the fluorescence of the compounds alone at the assay's excitation and emission wavelengths. For spectrally complex autofluorescence, spectral unmixing algorithms can be employed to subtract the background fluorescence.[24][25]

  • Luciferase Inhibition: In luminescence-based assays, compounds can directly inhibit the luciferase enzyme.

    • Mitigation: A counter-screen using luciferase without the primary target can identify direct inhibitors.[26]

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, leading to false positives.

    • Mitigation: Including a non-ionic detergent (e.g., Triton X-100) in the assay buffer can often prevent aggregation.

Visualizations and Workflows

General HTS Workflow

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Primary Screening cluster_2 Hit Validation cluster_3 Lead Optimization AssayDev Assay Development (Benchtop) Optimization Miniaturization & Optimization (384/1536-well) AssayDev->Optimization Validation Assay Validation (Z'-factor > 0.5) Optimization->Validation PrimaryScreen Primary HTS (Single Concentration or qHTS) Validation->PrimaryScreen DataAnalysis Data Normalization & Hit Selection PrimaryScreen->DataAnalysis Confirmation Hit Confirmation (Re-test) DataAnalysis->Confirmation DoseResponse Dose-Response (IC50 Determination) Confirmation->DoseResponse Orthogonal Orthogonal Assays (Counter-screens) DoseResponse->Orthogonal SAR Structure-Activity Relationship (SAR) Orthogonal->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: A generalized workflow for a high-throughput screening campaign.

TR-FRET cAMP Assay Principle

TR_FRET_cAMP cluster_low_cAMP cluster_high_cAMP Eu_low Eu-Tracer Ab_low Ab-Acceptor Eu_low->Ab_low FRET_low High TR-FRET Signal Eu_high Eu-Tracer Ab_high Ab-Acceptor FRET_high Low TR-FRET Signal cAMP_high Cellular cAMP cAMP_high->Ab_high

Caption: Principle of the competitive TR-FRET cAMP assay.

Conclusion

High-throughput screening is a powerful engine for the discovery of novel pyrazole-based therapeutics. The success of any HTS campaign hinges on a well-designed and rigorously validated assay, coupled with a sophisticated data analysis pipeline. This guide has provided a comprehensive overview of the key considerations, detailed protocols for various assay formats, and a framework for data interpretation and hit validation. By integrating these principles, researchers can navigate the complexities of HTS and effectively unlock the therapeutic potential of pyrazole derivatives.

References

Protocol for functionalizing the pyrazole ring of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Functionalization of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Core in Modern Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its prevalence in marketed drugs—from the anti-inflammatory celecoxib to the anticoagulant apixaban—stems from its unique physicochemical properties and its ability to act as a versatile pharmacophore, engaging in various biological interactions.[3] The synthesis and functionalization of pyrazole derivatives are therefore of paramount importance for developing novel chemical entities.[4]

This guide focuses on a specific, highly valuable building block: This compound . This unsymmetrically substituted pyrazole presents a rich platform for chemical modification, offering multiple reaction sites that can be selectively addressed to generate diverse molecular libraries. Its structure combines an electron-donating p-tolyl group at the C3 position with a potent electron-withdrawing methyl carboxylate group at C5, creating a nuanced electronic landscape that governs its reactivity.

Herein, we provide a detailed exploration of the strategic functionalization of this pyrazole core. We will dissect its inherent reactivity and present validated, step-by-step protocols for modifications at the N1/N2 and C4 positions. The aim is to equip researchers with the foundational knowledge and practical methodologies required to leverage this scaffold in their drug discovery and development programs.

Understanding the Reactivity of the Pyrazole Core

The functionalization of an unsymmetrical pyrazole is a challenge in regioselectivity.[5][6] The pyrazole ring is an electron-rich aromatic system containing two distinct nitrogen atoms: an acidic, pyrrole-like N-H at the N1 position and a basic, pyridine-like nitrogen at N2.[6] This duality, coupled with the influence of substituents, dictates the outcome of chemical transformations.

For this compound, the key reactive sites are:

  • N1/N2 Nitrogens: The N-H proton is acidic and can be readily deprotonated to form a pyrazolate anion. Subsequent reaction with an electrophile (e.g., an alkyl or aryl halide) can occur at either nitrogen, leading to a mixture of N1 and N2 isomers. The regioselectivity is governed by a combination of electronic effects and, crucially, steric hindrance imposed by the adjacent C3 and C5 substituents.[7][8]

  • C4 Position: This is the most electron-rich carbon on the pyrazole ring, making it the primary site for electrophilic aromatic substitution reactions like halogenation and nitration.[6][9]

  • C5 Position: The strong electron-withdrawing effect of the carboxylate group makes the C5-H bond more acidic compared to other C-H bonds on the ring, opening possibilities for directed C-H activation under specific catalytic conditions.[9][10]

The following protocols are designed to selectively target these positions, providing a rational approach to library synthesis.

Protocol 1: Regioselective N-Alkylation

Principle: The N-alkylation of pyrazoles is a fundamental transformation for introducing molecular diversity.[11] In the case of this compound, direct alkylation under basic conditions typically favors substitution at the N1 position. This preference is primarily driven by sterics; the N1 nitrogen is adjacent to the less bulky p-tolyl group at C3, whereas the N2 nitrogen is flanked by the more sterically demanding methyl carboxylate group at C5.[5][7] Using a standard base like potassium carbonate provides a reliable and high-yielding route to the N1-alkylated regioisomer.[12][13][14]

Experimental Workflow: N-Alkylation

cluster_start Setup cluster_reagents Reaction cluster_workup Workup & Purification start Combine pyrazole, K₂CO₃, and DMF add_alkyl Add alkyl halide (e.g., Iodomethane) start->add_alkyl heat Heat at 60-80°C add_alkyl->heat quench Quench with H₂O heat->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Column Chromatography extract->purify

Caption: Workflow for regioselective N-alkylation.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound230.251.01.0
Alkyl Halide (e.g., Iodomethane)141.941.21.2
Potassium Carbonate (K₂CO₃)138.212.02.0
N,N-Dimethylformamide (DMF)-5 mL-

Step-by-Step Methodology

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 230 mg) and anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Add anhydrous DMF (5 mL) to the flask.

  • Add the alkyl halide (e.g., iodomethane, 1.2 mmol, 75 µL) to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N1-alkylated pyrazole.

Protocol 2: Copper-Catalyzed N-Arylation

Principle: N-aryl pyrazoles are privileged structures in many FDA-approved drugs.[2] While palladium-catalyzed methods are common, copper-catalyzed Ullmann-type couplings offer a robust and often more economical alternative for the N-arylation of N-H heterocycles.[15] The reaction typically employs a copper(I) salt, a base, and a ligand to facilitate the coupling between the pyrazolate anion and an aryl halide.[16] This protocol provides general conditions that are tolerant of various functional groups on the aryl halide.

Reaction Scheme: N-Arylation

Caption: General scheme for copper-catalyzed N-arylation.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound230.251.01.0
Aryl Iodide-1.11.1
Copper(I) Iodide (CuI)190.450.10.1
N,N'-Dimethylethylenediamine (DMEDA)88.150.20.2
Potassium Carbonate (K₂CO₃)138.212.02.0
Dioxane-5 mL-

Step-by-Step Methodology

  • In an oven-dried Schlenk tube under an argon atmosphere, combine this compound (1.0 mmol, 230 mg), the aryl iodide (1.1 mmol), copper(I) iodide (0.1 mmol, 19 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane (5 mL) followed by N,N'-dimethylethylenediamine (0.2 mmol, 22 µL) via syringe.

  • Seal the Schlenk tube and heat the mixture in an oil bath at 110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired N-aryl pyrazole.

Protocol 3: Electrophilic Halogenation at the C4 Position

Principle: The C4 position of the pyrazole ring is highly susceptible to electrophilic substitution.[6] Halogenation at this site provides a key intermediate for subsequent cross-coupling reactions, enabling the introduction of a wide array of substituents. N-Halosuccinimides (NBS, NCS, NIS) are convenient, solid, and safe halogenating agents that react efficiently with the pyrazole core, often at room temperature and without the need for a catalyst.[17][18]

Reaction Scheme: C4-Halogenation

struct1 Pyrazole-COOMe struct2 4-Halo-Pyrazole-COOMe struct1->struct2 NXS (NBS or NCS) Acetonitrile, RT

Caption: Electrophilic halogenation using N-halosuccinimides.

Materials and Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound230.251.01.0
N-Bromosuccinimide (NBS)177.981.051.05
Acetonitrile (MeCN)-10 mL-

Step-by-Step Methodology

  • Dissolve this compound (1.0 mmol, 230 mg) in acetonitrile (10 mL) in a round-bottom flask at room temperature.

  • Protect the flask from light by wrapping it in aluminum foil.

  • Add N-Bromosuccinimide (NBS) (1.05 mmol, 187 mg) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor for the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium thiosulfate solution (15 mL) to remove any remaining halogenating agent.

  • Wash with water (15 mL) and brine (15 mL).

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • The crude product can often be used without further purification. If necessary, recrystallize from ethanol or purify by a short plug of silica gel.

Protocol 4: Downstream Functionalization of 4-Halopyrazoles

The 4-halopyrazole synthesized in Protocol 3 is a versatile intermediate for C-C bond formation via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, and alkynyl groups, dramatically expanding molecular complexity.[3][19]

Application Workflow: C4 Cross-Coupling

cluster_suzuki Suzuki-Miyaura Coupling cluster_sono Sonogashira Coupling start 4-Bromo-Pyrazole (from Protocol 3) suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents sono_reagents Terminal Alkyne Pd/Cu Catalysts, Base start->sono_reagents suzuki_product 4-Aryl-Pyrazole suzuki_reagents->suzuki_product sono_product 4-Alkynyl-Pyrazole sono_reagents->sono_product

Caption: Cross-coupling pathways from a 4-halopyrazole intermediate.

Sub-Protocol 4a: Suzuki-Miyaura Coupling

Principle: The Suzuki-Miyaura reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds. It involves the palladium-catalyzed coupling of an organoboron reagent with a halide.[20] This protocol is effective for coupling the 4-bromopyrazole with various aryl and heteroaryl boronic acids.[21][22][23]

Step-by-Step Methodology

  • To a microwave vial, add the 4-bromopyrazole (1.0 mmol), arylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₃PO₄, 2.0 mmol).

  • Add a solvent mixture of dioxane (4 mL) and water (1 mL).

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 20-40 minutes. Alternatively, heat at 80-90 °C under conventional heating for 6-12 hours.

  • After cooling, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the 4-aryl-pyrazole.

Sub-Protocol 4b: Sonogashira Coupling

Principle: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a halide and a terminal alkyne, catalyzed by a combination of palladium and copper salts.[24] This reaction is an excellent method for installing an alkyne functional group, which can serve as a handle for further chemistry, such as click reactions.[25][26][27][28]

Step-by-Step Methodology

  • To a flame-dried Schlenk flask under argon, add the 4-bromopyrazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the 4-alkynyl-pyrazole.

Conclusion

This compound is a highly adaptable scaffold for chemical synthesis. By understanding the electronic and steric influences of its substituents, researchers can selectively functionalize the pyrazole ring at the N1 and C4 positions with a high degree of control. The protocols outlined in this guide—from regioselective N-alkylation and N-arylation to C4-halogenation and subsequent cross-coupling reactions—provide a robust toolkit for generating libraries of novel pyrazole derivatives. These methods serve as a reliable foundation for structure-activity relationship (SAR) studies and the development of next-generation therapeutics.

References

Application Notes & Protocols: Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate as a Versatile Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its prevalence in a multitude of biologically active compounds and FDA-approved drugs, highlighting its ability to interact with a wide array of biological targets.[2][3] The structural versatility of the pyrazole ring allows for facile substitution at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity.[4] Pyrazole derivatives have demonstrated a broad spectrum of therapeutic applications, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[5][6]

Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate is a key intermediate that serves as an excellent starting point for the development of novel therapeutics. The p-tolyl group at the 3-position and the methyl carboxylate at the 5-position provide two distinct points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the generation of diverse chemical libraries. This guide provides detailed protocols for the synthesis of this scaffold, its derivatization, and its evaluation in key therapeutic areas.

Synthesis of this compound

The synthesis of the title scaffold is typically achieved through a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[7] A common and efficient route involves the Claisen condensation of p-methylacetophenone with dimethyl oxalate to form a diketoester intermediate, followed by cyclization with hydrazine hydrate.

Protocol 1: Synthesis of this compound

Rationale: This two-step, one-pot synthesis is an efficient method for preparing the pyrazole scaffold. The initial Claisen condensation creates the necessary 1,3-dicarbonyl precursor. The subsequent cyclization with hydrazine is a classic and reliable method for forming the pyrazole ring.[8]

Materials:

  • p-Methylacetophenone

  • Dimethyl oxalate

  • Sodium methoxide

  • Methanol

  • Hydrazine hydrate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Synthesis of the Diketoester Intermediate

  • To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol in a round-bottom flask, add p-methylacetophenone (1 equivalent) dropwise at room temperature.

  • Add dimethyl oxalate (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclocondensation to Form the Pyrazole Ring

  • Cool the reaction mixture from Step 1 to 0 °C in an ice bath.

  • Slowly add hydrazine hydrate (1.2 equivalents) to the reaction mixture.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • After cooling, acidify the reaction mixture with 2N HCl to pH 5-6.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Visualization of the Synthetic Workflow:

G cluster_0 Step 1: Diketoester Formation cluster_1 Step 2: Pyrazole Ring Formation p-Methylacetophenone p-Methylacetophenone Claisen Condensation Claisen Condensation p-Methylacetophenone->Claisen Condensation Dimethyl oxalate Dimethyl oxalate Dimethyl oxalate->Claisen Condensation Diketoester Intermediate Diketoester Intermediate Claisen Condensation->Diketoester Intermediate Sodium methoxide, Methanol Cyclocondensation Cyclocondensation Diketoester Intermediate->Cyclocondensation Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Cyclocondensation This compound This compound Cyclocondensation->this compound Reflux, Acidic workup G Scaffold This compound Carboxylic Acid 3-(p-tolyl)-1H-pyrazole-5-carboxylic acid Scaffold->Carboxylic Acid Hydrolysis (e.g., LiOH) Amide Derivative Amide Library (R-NH2) Carboxylic Acid->Amide Derivative Amide Coupling (e.g., HATU, DIPEA) G EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->EGFR ATP ATP ATP->EGFR Downstream Signaling Downstream Signaling P->Downstream Signaling Proliferation Cell Proliferation & Survival Downstream Signaling->Proliferation Apoptosis Apoptosis Downstream Signaling->Apoptosis G Arachidonic Acid Arachidonic Acid COX-2 COX-2 (Inflammatory Stimuli) Arachidonic Acid->COX-2 Prostaglandins Prostaglandins (PGE2) COX-2->Prostaglandins Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->COX-2 Inflammation Inflammation (Pain, Edema) Prostaglandins->Inflammation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrazole-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for pyrazole-5-carboxylate synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during your synthetic endeavors. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience to ensure you can achieve optimal results in your research and development projects.

Introduction to Pyrazole-5-carboxylate Synthesis

Pyrazole-5-carboxylates are a critical class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Their synthesis is a cornerstone of medicinal and organic chemistry. The most prevalent methods for their synthesis include the Knorr pyrazole synthesis and 1,3-dipolar cycloadditions.[1][3][4][5] However, like any chemical transformation, the synthesis of these valuable compounds can present challenges, from low yields to the formation of undesired regioisomers. This guide will walk you through common issues and provide actionable solutions.

Core Synthetic Strategies: A Quick Overview

Two primary pathways dominate the synthesis of pyrazole-5-carboxylates:

  • Knorr Pyrazole Synthesis: This classic method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[4][5][6] The choice of reactants and conditions is crucial for controlling the regioselectivity of the final product.[7]

  • 1,3-Dipolar Cycloaddition: This approach utilizes the reaction of a diazo compound, such as ethyl diazoacetate, with an alkyne or a suitable alkene precursor.[1][3] This method can offer excellent regioselectivity under the right conditions.[1][3]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise when undertaking pyrazole-5-carboxylate synthesis.

Q1: What are the most common starting materials for Knorr pyrazole synthesis of pyrazole-5-carboxylates?

The Knorr synthesis typically employs a 1,3-dicarbonyl compound and a hydrazine. For pyrazole-5-carboxylates, the 1,3-dicarbonyl component is often a β-ketoester, such as ethyl acetoacetate or a related derivative.[2] The hydrazine component can be hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) to introduce diversity at the N1 position of the pyrazole ring.[2][8]

Q2: How do I choose the right solvent for my reaction?

Solvent selection is critical and can significantly influence reaction kinetics, solubility of reactants, and even regioselectivity.[8][9][10]

  • Protic solvents like ethanol are commonly used as they can facilitate proton transfer steps in the mechanism.[9]

  • Aprotic solvents such as DMF or acetonitrile can be beneficial, particularly in base-catalyzed reactions.[3]

  • Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in some cases.[8][9]

Q3: Acid or base catalysis? Which should I choose?

The choice between acid and base catalysis depends on the specific substrates and the desired outcome.

  • Acid catalysis (e.g., acetic acid, sulfuric acid) is traditionally used in the Knorr synthesis to promote the initial condensation and subsequent cyclization.[4][6]

  • Base catalysis (e.g., sodium ethoxide, DBU) can be effective for promoting 1,3-dipolar cycloadditions and can also be used in some Knorr-type syntheses.[1][3]

Q4: What is regioselectivity and why is it a major concern?

Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls and substituted hydrazines, two different regioisomers can be formed.[7][8][9] Separating these isomers can be challenging and reduces the overall yield of the desired product.[11] Therefore, controlling regioselectivity is a primary goal in optimizing these reactions.

Troubleshooting Guide: Common Problems and Solutions

This section provides a detailed, issue-by-issue guide to troubleshoot common problems encountered during the synthesis of pyrazole-5-carboxylates.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most frustrating outcomes. Here’s a systematic approach to diagnosing and solving the problem.

Potential Causes & Step-by-Step Solutions:

  • Purity of Starting Materials: Impurities in your reactants can inhibit the reaction or lead to unwanted side products.[12]

    • Action: Verify the purity of your 1,3-dicarbonyl compound and hydrazine derivative by NMR or other appropriate analytical techniques. If necessary, purify starting materials by distillation or recrystallization.

  • Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.[12]

    • Action: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gradually increase the temperature. If decomposition is observed (e.g., charring, multiple spots on TLC), try running the reaction at a lower temperature for a longer duration.

  • Suboptimal Catalyst or Base/Acid Concentration: The concentration of the catalyst can be critical.

    • Action: If using a catalytic amount of acid or base, ensure it is accurately measured. For stoichiometric bases, ensure complete deprotonation if required by the mechanism. Consider screening different acids or bases of varying strengths.

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved, the reaction will be slow and incomplete.

    • Action: Choose a solvent in which all reactants are soluble at the reaction temperature.[10] A solvent screen with small-scale reactions can be highly informative.

Issue 2: Formation of Regioisomeric Mixtures

Controlling the formation of a single desired regioisomer is a significant challenge, especially in Knorr-type syntheses with unsymmetrical precursors.[8][9]

Strategies for Improving Regioselectivity:

  • Solvent Effects: As mentioned in the FAQs, the solvent can have a profound impact on regioselectivity.

    • Action: Consider switching to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[8][9] These solvents can alter the reaction pathway and favor the formation of one regioisomer.

  • Steric Hindrance: The steric bulk of the substituents on both the 1,3-dicarbonyl and the hydrazine can direct the initial nucleophilic attack.

    • Action: If possible, choose starting materials where the steric differences between the two carbonyl groups are more pronounced. This can often lead to a higher preference for one isomer.

  • Electronic Effects: The electronic nature of the substituents can also influence the reactivity of the carbonyl groups.

    • Action: An electron-withdrawing group on the 1,3-dicarbonyl can make the adjacent carbonyl more electrophilic, potentially directing the initial attack of the hydrazine.

Issue 3: N-Alkylation as a Side Reaction

When using alkylhydrazines, or if there are alkylating agents present, undesired N-alkylation of the pyrazole product can occur.[13][14][15][16][17]

Mitigation Strategies:

  • Choice of Base: The choice of base can influence the extent of N-alkylation.

    • Action: Use a non-nucleophilic base if possible. If using a common base like potassium carbonate, consider the reaction time and temperature to minimize over-alkylation.

  • Protecting Groups: In complex syntheses, protecting the pyrazole nitrogen may be necessary.

    • Action: While this adds steps to the synthesis, it can be the most reliable way to prevent unwanted side reactions. Common protecting groups for pyrazoles include Boc and SEM.

Issue 4: Difficulty in Product Purification

Even with a successful reaction, isolating the pure pyrazole-5-carboxylate can be challenging.

Purification Tips:

  • Column Chromatography: This is the most common method for purifying pyrazole derivatives.[18]

    • Eluent System: A gradient of hexane and ethyl acetate is a good starting point for many pyrazole-5-carboxylates.

    • Silica Gel: Use an appropriate grade of silica gel for your scale of reaction.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

    • Solvent Selection: Screen various solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: The pyrazole ring has basic nitrogen atoms, which can sometimes be exploited for purification.

    • Action: An acidic wash can protonate the pyrazole, moving it to the aqueous layer and separating it from non-basic impurities. Subsequent basification of the aqueous layer and extraction can recover the purified product.

Experimental Protocols & Data

General Procedure for Knorr Pyrazole-5-carboxylate Synthesis

This is a representative protocol and may require optimization for specific substrates.

  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the hydrazine derivative (1.0-1.2 eq).

  • Add a catalytic amount of a suitable acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Common Solvents and Their Properties
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol7824.5Common protic solvent, good for many Knorr syntheses.
Acetonitrile8237.5Aprotic polar solvent, useful in base-catalyzed reactions.[3]
Toluene1112.4Non-polar solvent, can be used for azeotropic removal of water.
2,2,2-Trifluoroethanol (TFE)7426.7Can significantly improve regioselectivity.[8][9]
Dimethylformamide (DMF)15336.7High-boiling polar aprotic solvent, good for less reactive substrates.

Visualizing the Workflow

Troubleshooting Logic for Low Yield

The following diagram illustrates a typical decision-making process when troubleshooting a low-yield reaction.

LowYieldTroubleshooting Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity First Step OptimizeTemp Optimize Reaction Temperature CheckPurity->OptimizeTemp If Pure Success Improved Yield CheckPurity->Success Impurities Found & Purified OptimizeCatalyst Optimize Catalyst/ Base Concentration OptimizeTemp->OptimizeCatalyst No Improvement OptimizeTemp->Success If Successful SolventScreen Perform Solvent Screen OptimizeCatalyst->SolventScreen Still Low OptimizeCatalyst->Success If Successful SolventScreen->Success If Successful

Caption: Decision tree for troubleshooting low reaction yields.

General Knorr Synthesis Workflow

This diagram outlines the key stages of a typical Knorr pyrazole synthesis.

KnorrSynthesisWorkflow Reactants 1,3-Dicarbonyl + Hydrazine Derivative SolventCatalyst Add Solvent & Catalyst (Acid/Base) Reactants->SolventCatalyst Reaction Heat/Stir & Monitor by TLC SolventCatalyst->Reaction Workup Reaction Workup (Solvent Removal) Reaction->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Product Pure Pyrazole-5-carboxylate Purification->Product

Caption: Key stages in the Knorr pyrazole synthesis.

References

Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered in the laboratory.

The pyrazole scaffold is a cornerstone in medicinal chemistry and agrochemicals, but achieving the desired substitution pattern—regioselectivity—remains a significant synthetic hurdle.[1][2][3] This guide provides not just protocols, but the underlying chemical principles to empower you to make informed decisions and optimize your synthetic strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable protocols.

Q1: My reaction is yielding a mixture of regioisomers. How can I control the outcome?

Root Cause Analysis: The formation of regioisomeric mixtures is the most common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[4][5][6] The reaction can proceed through two different pathways, as the substituted hydrazine can attack either of the two non-equivalent carbonyl groups.[6][7][8] The final ratio of isomers is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[2][6][9]

Controlling Factors:

  • Electronic Effects: The electrophilicity of the carbonyl carbons is a key determinant. Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate a specific carbonyl, making it more susceptible to nucleophilic attack.[6]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine will favor the attack of the hydrazine at the less sterically hindered carbonyl group.[6][10]

  • Reaction Conditions: This is often the most influential and tunable parameter. Solvent, temperature, and pH can dramatically shift the regioselectivity.[2][6][11] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[6][12]

Troubleshooting Workflow:

Caption: Troubleshooting decision tree for poor regioselectivity.

Recommended Protocols:

  • Solvent Optimization:

    • Initial Screen: Begin with common solvents like ethanol.

    • Fluorinated Alcohols: If regioselectivity is low, switch to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5] These solvents can enhance the electrophilicity of one carbonyl group through strong hydrogen bonding, leading to a more selective initial attack by the hydrazine.[5]

    • Aprotic Solvents: In some cases, aprotic solvents like N,N-dimethylacetamide can provide high regioselectivity, even at room temperature.[4]

  • pH Control:

    • Acid Catalysis: The Knorr pyrazole synthesis is classically performed under acidic conditions.[7][8] Start with a catalytic amount of a mild acid like acetic acid.

    • Base-Mediated Conditions: For certain substrates, such as the reaction of tosylhydrazones with nitroolefins, a strong base like potassium tert-butoxide (t-BuOK) can lead to excellent regioselectivity for the 1,3,4-isomer.[13]

Q2: I am observing low yields and byproduct formation. What are the likely causes and how can I improve the reaction efficiency?

Root Cause Analysis: Low yields can stem from incomplete conversion, degradation of starting materials or products, or the formation of undesired side products. Common byproducts include pyrazolines (which require a subsequent oxidation step) or products from self-condensation of the starting materials.[4][14]

Troubleshooting Strategies:

Problem Potential Cause Recommended Solution Key Considerations
Incomplete Conversion Insufficient reaction time or temperature; Ineffective catalyst.Increase reaction time and/or temperature incrementally. Screen different acid or base catalysts (e.g., H₂SO₄, TsOH, Et₃N).[15][16][17]Monitor reaction progress by TLC or LC-MS to avoid product degradation from excessive heat or time.
Formation of Pyrazolines The initial cyclocondensation product is a pyrazoline, which may not spontaneously oxidize to the aromatic pyrazole.[14]Add an oxidizing agent in a one-pot fashion or as a separate step. Common oxidants include air/O₂, MnO₂, or PhI(OAc)₂.[15]The choice of oxidant depends on the functional group tolerance of your molecule.
Side Reactions The 1,3-dicarbonyl compound is unstable under the reaction conditions; Self-condensation of hydrazine.Generate the 1,3-dicarbonyl in situ from a ketone and an acid chloride immediately before adding the hydrazine.[4][13]This one-pot method avoids isolation of the potentially unstable dicarbonyl intermediate.[4][13]
Poor Reactivity Sterically hindered or electronically deactivated substrates.Employ microwave irradiation to accelerate the reaction.[4] Consider using more reactive dicarbonyl surrogates like β-enaminones or α,β-unsaturated ketones with a leaving group.[4]Microwave heating requires careful optimization of time and temperature to prevent decomposition.
Q3: How can I synthesize a specific regioisomer, for example, a 1,3,5-trisubstituted pyrazole, with high selectivity?

Strategic Approach: Achieving a single regioisomer often requires moving beyond the standard Knorr synthesis and employing methods that offer inherent regiocontrol.

Methods for High Regioselectivity:

  • 1,3-Dipolar Cycloadditions: This is a powerful strategy for constructing the pyrazole ring with defined regiochemistry.

    • From Hydrazones and Alkynes: The reaction of N-tosylhydrazones (which generate nitrile imines in situ) with terminal alkynes is a highly efficient method for producing 1,3,5-trisubstituted pyrazoles.[13]

    • From Sydnones and Alkynes: The cycloaddition of sydnones with alkynes provides a robust route to 1,4-disubstituted or polysubstituted pyrazoles.[13][18]

  • Multi-Component Reactions (MCRs): MCRs offer a convergent and often highly regioselective approach to complex pyrazoles.

    • Aldehyde, Ketone, and Hydrazine: A one-pot, three-component reaction of an aldehyde, a ketone, and a hydrazine can first generate a pyrazoline intermediate, which is then oxidized to the pyrazole.[19]

    • Transition-Metal-Free Three-Component Reaction: The reaction of arylaldehydes, ethyl acrylate, and N-tosylhydrazones can lead to either 1,3,5-trisubstituted or 1,3-disubstituted pyrazoles by slightly modifying the reaction conditions.[1]

Illustrative Reaction Pathway:

Caption: Regiocontrolled synthesis via 1,3-dipolar cycloaddition.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis and where does the regioselectivity issue arise?

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8][20] The mechanism generally proceeds as follows:

  • One of the hydrazine's nitrogen atoms attacks one of the carbonyl carbons.

  • This is followed by dehydration to form a hydrazone intermediate.

  • An intramolecular cyclization occurs where the second nitrogen atom attacks the remaining carbonyl group.

  • A final dehydration step yields the aromatic pyrazole ring.[21]

The regioselectivity is determined in the very first step. With an unsymmetrical dicarbonyl and a substituted hydrazine, the initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to two possible hydrazone intermediates and, ultimately, two different pyrazole regioisomers.[2][6]

Q2: Are there any "green" or more sustainable methods for pyrazole synthesis?

Yes, significant efforts have been made to develop more environmentally friendly protocols. These include:

  • Use of Greener Solvents: Ionic liquids and deep eutectic solvents (DESs) are being explored as biodegradable and recyclable alternatives to volatile organic compounds.[15][22][23] They can also enhance reaction rates and selectivity.[22][23]

  • Catalyst-Free and Solvent-Free Conditions: Some reactions can be performed under microwave irradiation without any solvent, reducing waste and energy consumption.[4]

  • Multi-Component Reactions: As mentioned earlier, MCRs improve atom economy by combining multiple steps into a single pot, reducing the need for intermediate purification and solvent usage.[19][24]

Q3: Can computational chemistry help predict the outcome of a pyrazole synthesis?

Absolutely. Quantum chemical calculations, such as Density Functional Theory (DFT), are increasingly used to understand and predict regioselectivity.[25] These methods can:

  • Calculate the relative energies of the transition states for the two competing reaction pathways. The pathway with the lower energy barrier will be favored, and the ratio of products can often be predicted.

  • Model the effects of different solvents and catalysts on the reaction mechanism.

  • Elucidate complex reaction pathways that are difficult to observe experimentally.[2]

References

Technical Support Center: Synthesis of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. The synthesis, while robust, is prone to specific side reactions that can significantly impact yield, purity, and regioselectivity. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic explanations to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q1: My final product shows two distinct spots on TLC and two major peaks in my LC-MS with identical mass-to-charge ratios. What am I seeing?

A: You are almost certainly observing a mixture of regioisomers: the desired this compound and the undesired Methyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate. This is the most common side reaction in this synthesis, arising from the two possible points of initial attack by hydrazine on the unsymmetrical 1,3-dicarbonyl precursor.[1] Controlling the reaction conditions, particularly solvent and pH, is critical to favor the desired isomer.[2]

Q2: The yield of my target pyrazole is significantly lower than expected, and I've isolated a large amount of a different pyrazole, possibly Methyl 3-methyl-1H-pyrazole-5-carboxylate. How did this happen?

A: This impurity likely originates from the synthesis of your starting material, methyl 4-(p-tolyl)-2,4-dioxobutanoate. This precursor is typically made via a Claisen condensation between methyl p-toluate and methyl acetate.[3][4] A common side reaction in this step is the self-condensation of methyl acetate to form methyl acetoacetate.[5] If this impurity is not removed, it will react with hydrazine in the subsequent step to form the methyl-substituted pyrazole byproduct.

Q3: My reaction mixture and crude product have a persistent yellow or reddish-brown color that is difficult to remove. What is the cause?

A: Discoloration is often associated with the hydrazine starting material.[6] Hydrazine can undergo side reactions or degradation, especially if the reaction is exposed to air (oxidation) or run at high temperatures for extended periods. Using fresh, high-purity hydrazine hydrate and maintaining an inert atmosphere (e.g., nitrogen or argon) can help minimize color formation.

Q4: After workup, I found a significant amount of the carboxylic acid instead of the methyl ester. What caused this hydrolysis?

A: The methyl ester is susceptible to hydrolysis under either strong acidic or basic conditions, particularly at elevated temperatures during workup or purification.[7] Ensure your workup protocol involves neutralization to a pH of ~7 before extraction and avoid prolonged exposure to harsh conditions.

Part 2: In-Depth Troubleshooting and Mechanistic Analysis

This section provides a detailed examination of side reactions, their origins, and corrective actions.

The Core Challenge: Controlling Regioselectivity in the Knorr Cyclization

The reaction of methyl 4-(p-tolyl)-2,4-dioxobutanoate with hydrazine can proceed via two pathways, leading to a mixture of regioisomers. The initial nucleophilic attack of hydrazine can occur at either of the two carbonyl carbons.[1][8]

  • Pathway A (Desired): Attack at the C4 carbonyl (the ketone adjacent to the p-tolyl group) leads to the formation of This compound .

  • Pathway B (Undesired): Attack at the C2 carbonyl (the ketone adjacent to the ester group) leads to the formation of Methyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate .

The diagram below illustrates this critical branching point in the reaction mechanism.

G cluster_start Starting Materials cluster_paths Reaction Pathways cluster_products Products Start1 Methyl 4-(p-tolyl)-2,4-dioxobutanoate Intermediate Initial Condensation Start1->Intermediate Start2 Hydrazine (H2N-NH2) Start2->Intermediate PathwayA Pathway A: Attack at C4 Ketone Intermediate->PathwayA Favored by steric hindrance at C2 PathwayB Pathway B: Attack at C2 Ketone Intermediate->PathwayB Favored by C2 electrophilicity Dehydration Cyclization & Dehydration PathwayA->Dehydration Dehydration2 Cyclization & Dehydration PathwayB->Dehydration2 ProductA Desired Isomer: Methyl 3-(p-tolyl)-1H- pyrazole-5-carboxylate ProductB Side Product: Methyl 5-(p-tolyl)-1H- pyrazole-3-carboxylate Dehydration->ProductA Dehydration2->ProductB

Caption: Main reaction pathways leading to regioisomers.

Solutions to Control Regioselectivity:

The regiochemical outcome is a delicate balance of steric and electronic factors and can be heavily influenced by the reaction solvent.

  • Solvent Choice: Standard solvents like ethanol often give poor selectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase the regioselectivity in favor of the 3-substituted-5-carboxylate isomer.[2] These solvents are thought to modulate the reactivity of the carbonyl groups through hydrogen bonding.

  • pH Control: The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid).[9] The acid catalyzes both the initial condensation and the final dehydration step.[8] The optimal amount should be determined empirically, as excessive acid can promote side reactions.

  • Temperature: Running the reaction at room temperature or slightly elevated temperatures (40-60 °C) is generally sufficient. Overheating can decrease selectivity and lead to decomposition.

Table 1: Effect of Solvent on Regioselectivity

SolventTypical Ratio (3-p-tolyl : 5-p-tolyl)Reference
Ethanol (EtOH)1:1 to 3:1 (Variable)
Acetic Acid~4:1General Obs.
TFE>10:1[2]
HFIP>20:1[2]
Issues from the 1,3-Dicarbonyl Precursor Synthesis

The purity of the methyl 4-(p-tolyl)-2,4-dioxobutanoate precursor is paramount. Side reactions during its synthesis via Claisen condensation are a primary source of impurities in the final product.

G cluster_reactants Claisen Reactants cluster_reactions Condensation Pathways cluster_products Dicarbonyl Products MeTol Methyl p-toluate Crossed Crossed Claisen (Desired Reaction) MeTol->Crossed MeAc Methyl acetate MeAc->Crossed Self Self-Condensation (Side Reaction) MeAc->Self 2 equivalents Base Strong Base (e.g., NaOMe) Base->Crossed Base->Self DesiredKetoester Methyl 4-(p-tolyl)- 2,4-dioxobutanoate Crossed->DesiredKetoester SideKetoester Methyl Acetoacetate Self->SideKetoester

Caption: Side reactions in the Claisen condensation step.

Troubleshooting the Claisen Condensation:

  • Problem: Formation of methyl acetoacetate impurity.

  • Cause: The enolate of methyl acetate attacks another molecule of methyl acetate instead of the desired methyl p-toluate.[5]

  • Solution:

    • Controlled Addition: Use methyl p-toluate as the limiting reagent. Slowly add the methyl p-toluate to a pre-formed mixture of the base and methyl acetate. This ensures the enolate of methyl acetate is more likely to encounter the cross-condensation partner.

    • Purification: Carefully purify the resulting β-ketoester by vacuum distillation or chromatography before proceeding to the pyrazole synthesis step.

Part 3: Recommended Experimental Protocol & Characterization

This protocol is optimized for high regioselectivity.

Protocol: Regioselective Synthesis of this compound
  • Reaction Setup: To a solution of purified methyl 4-(p-tolyl)-2,4-dioxobutanoate (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M concentration), add glacial acetic acid (0.1 eq).

  • Hydrazine Addition: While stirring under a nitrogen atmosphere, add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the TFE under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer with water (2x) and then with a saturated sodium chloride (brine) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel.

Table 2: Key ¹H NMR Signals for Isomer Differentiation (in CDCl₃)

ProtonDesired Isomer (3-p-tolyl)Undesired Isomer (5-p-tolyl)
Pyrazole C-H (singlet)~6.8 ppm~6.4 ppm
-OCH₃ (singlet)~3.9 ppm~3.9 ppm
Tolyl -CH₃ (singlet)~2.4 ppm~2.4 ppm
Tolyl Ar-H (doublet, ortho to methyl)~7.2 ppm~7.2 ppm
Tolyl Ar-H (doublet, meta to methyl)~7.7 ppm~7.4 ppm

Note: The most diagnostic signal is the chemical shift of the pyrazole ring proton. The proton at the C4 position is typically more deshielded when adjacent to the ester-bearing C5 (in the desired isomer) than when adjacent to the p-tolyl-bearing C5 (in the undesired isomer).

Part 4: Troubleshooting Workflow

Use this flowchart to diagnose and resolve common experimental issues.

G Start Experiment Complete. Analyze Crude Product (TLC/LCMS) CheckPurity Is the product clean? Start->CheckPurity LowYield Is the yield low? Start->LowYield Success Success! Proceed to Purification. CheckPurity->Success Yes ImpurityID Identify Impurities CheckPurity->ImpurityID No LowYield->Success No, yield is acceptable LowYield->ImpurityID Yes, due to side products StartingMaterial Unreacted Starting Material LowYield->StartingMaterial Yes, due to incomplete reaction Regioisomers Regioisomers Detected (Same Mass) ImpurityID->Regioisomers ImpurityID->StartingMaterial OtherImpurity Other Impurity (Different Mass) ImpurityID->OtherImpurity Hydrolysis Hydrolyzed Acid Product Detected ImpurityID->Hydrolysis FixRegio Solution: 1. Switch solvent to TFE/HFIP. 2. Optimize acid catalyst amount. 3. Re-purify. Regioisomers->FixRegio FixReaction Solution: 1. Increase reaction time/temp. 2. Check hydrazine quality/stoichiometry. StartingMaterial->FixReaction FixImpurity Solution: 1. Check purity of dicarbonyl precursor. 2. Suspect methyl acetoacetate contamination. 3. Purify precursor before use. OtherImpurity->FixImpurity FixWorkup Solution: 1. Ensure neutral pH during workup. 2. Avoid high temperatures. Hydrolysis->FixWorkup

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of Pyrazole Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyrazole carboxylate esters. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The unique chemical nature of the pyrazole ring, combined with the reactivity of the ester functional group, presents specific purification hurdles, from separating stubborn regioisomers to preventing product degradation.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific molecule.

Part 1: Foundational Knowledge - Know Your Molecule

Before selecting a purification strategy, a thorough understanding of your target molecule's physicochemical properties is paramount. These properties dictate the optimal purification technique and conditions.

  • Polarity: The polarity is influenced by the substituents on the pyrazole ring and the nature of the ester group. It is the primary factor in choosing solvents for recrystallization or eluents for chromatography.

  • Thermal Stability: Many pyrazole derivatives are highly stable, but some, particularly those with nitro groups or other high-energy functionalities, can be thermally labile.[1][2][3] This is a critical consideration for purification by distillation.

  • Acidity/Basicity: The pyrazole ring contains both a weakly acidic N-H proton (pKa ≈ 14) and a weakly basic pyridinic nitrogen (pKa ≈ 2.5). These properties can lead to interactions with acidic or basic chromatography media and can be exploited for extraction-based purification.

  • Potential for Hydrolysis: The ester group is susceptible to hydrolysis under acidic or basic conditions, especially in the presence of water and elevated temperatures. This is a key concern during aqueous work-ups and certain chromatographic methods.[4][5]

Part 2: Purification Strategy Selection

Choosing the right primary purification technique is the most critical step. This decision tree provides a logical workflow for selecting a method based on the properties of your crude product.

Purification_Selection start Crude Product State? is_solid Is the crude product a solid? start->is_solid is_liquid Is the crude product a liquid or oil? is_solid->is_liquid No recrystallization Primary Method: Recrystallization is_solid->recrystallization Yes thermal_check Is the compound thermally stable? is_liquid->thermal_check Yes purity_check_recrys Is purity sufficient (>95%)? recrystallization->purity_check_recrys distillation Primary Method: Distillation purity_check_distil Is purity sufficient (>95%)? distillation->purity_check_distil chromatography Universal Method: Column Chromatography end Pure Product chromatography->end thermal_check->distillation Yes thermal_check->chromatography No purity_check_recrys->chromatography No, requires further polishing purity_check_recrys->end Yes purity_check_distil->chromatography No, requires further polishing purity_check_distil->end Yes

Caption: Decision tree for selecting a primary purification method.

Part 3: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the purification of pyrazole carboxylate esters in a question-and-answer format.

Section 3.1: Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds, capable of yielding highly pure material if the solvent system is chosen correctly.

Q1: How do I select the best solvent for my pyrazole carboxylate ester?

A1: The ideal solvent should dissolve your compound poorly at low temperatures but completely at its boiling point. The principle is "like dissolves like."

  • Start with Polarity: Assess your molecule's polarity. Esters with alkyl chains and simple aryl groups are less polar, while those with hydroxyl, amino, or nitro groups are more polar.

  • Solvent Screening: Test solubility in small vials with common solvents. Good starting points include ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, and hexane.[6][7] Pyrazole itself is soluble in ethanol and acetone but has limited solubility in water and petroleum ether.[8]

  • Mixed Solvents: If no single solvent is ideal, use a mixed-solvent system. Dissolve the crude product in a minimal amount of a hot "good" solvent (in which it is very soluble, e.g., ethanol). Then, add a hot "anti-solvent" (in which it is poorly soluble, e.g., water or hexane) dropwise until the solution becomes faintly turbid. Allow it to cool slowly.[6] Common combinations include Ethanol/Water, Ethyl Acetate/Hexane, and DCM/Hexane.

Solvent SystemPolarityGood for...Boiling Point (°C)
Ethanol/WaterHighPolar pyrazole esters with H-bond donors/acceptors.78-100
Ethyl Acetate/HexaneMedium-LowModerately polar to nonpolar esters.69-77
TolueneLowNonpolar, aromatic-rich esters.111
IsopropanolMediumGeneral-purpose, less volatile than ethanol.82
AcetoneMedium-HighGood for moderately polar compounds.56

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" happens when the solution becomes supersaturated at a temperature above the compound's melting point. The compound precipitates as a liquid instead of a solid.

  • Causality: This is often caused by using a solvent that is too nonpolar or by cooling the solution too quickly.

  • Solutions:

    • Re-heat and Dilute: Re-heat the mixture until the oil redissolves. Add more of the "good" solvent (5-10% volume increase) to decrease the saturation point.[6]

    • Slow Cooling: Allow the flask to cool to room temperature as slowly as possible (e.g., by placing it in an insulated container) before moving it to an ice bath.

    • Change Solvents: Switch to a more polar or higher-boiling solvent system.

    • Seed Crystals: Add a tiny, pure crystal of the desired compound to the cooled solution to induce nucleation.[6]

Q3: My recrystallization yield is very low. How can I improve it?

A3: A low yield typically means too much compound remained in the mother liquor.

  • Causality: The most common cause is using an excessive amount of solvent to dissolve the crude product.

  • Solutions:

    • Use Minimal Solvent: Use only the absolute minimum volume of hot solvent required to fully dissolve the solid.[6]

    • Thorough Cooling: Ensure the flask is cooled sufficiently in an ice bath for at least 30 minutes to maximize precipitation.[6]

    • Solvent Choice: The difference in solubility between the hot and cold solvent should be as large as possible.

    • Concentrate the Mother Liquor: If you suspect significant product loss, you can evaporate a portion of the solvent from the mother liquor and cool it again to obtain a second, albeit less pure, crop of crystals.

Q4: How can I remove colored impurities?

A4: Highly conjugated, colored impurities can often be removed with activated charcoal.

  • Protocol: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper to remove the charcoal before allowing the solution to cool.[6]

  • Caution: Activated charcoal can also adsorb your product, leading to a lower yield. Use it sparingly.[6]

Section 3.2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating regioisomers or when recrystallization fails.[9][10][11]

Q1: My pyrazole ester is sticking to the silica gel column and won't elute. What's wrong?

A1: This is a classic problem caused by the interaction between the basic nitrogen of the pyrazole ring and the acidic silanol (Si-OH) groups on the surface of standard silica gel.

  • Causality: The Lewis basic nitrogen atom can form a strong, sometimes irreversible, bond with the acidic silica surface, especially for compounds with accessible lone pairs.

  • Solutions:

    • Deactivate the Silica: Add ~1% triethylamine (Et₃N) to your eluent system.[12] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your basic compound to elute properly.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase (C18) silica column if your compound is sufficiently nonpolar.[12]

Q2: How do I choose the right eluent system to separate my product from impurities?

A2: The goal is to find a solvent system that gives your product a retention factor (Rƒ) of ~0.3 on a Thin Layer Chromatography (TLC) plate.

  • Initial Screening: Use ethyl acetate/hexane (or heptane) as a starting point. It's a versatile system that covers a wide polarity range.

  • TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various ratios of your chosen solvents (e.g., 10%, 20%, 30% ethyl acetate in hexane).

  • Optimization:

    • If all spots are at the bottom (low Rƒ), increase the polarity of the eluent (more ethyl acetate).

    • If all spots are at the top (high Rƒ), decrease the polarity (more hexane).

    • For very polar compounds, consider adding a small amount of methanol or using a system like dichloromethane/methanol.

Q3: Can I separate regioisomers of my pyrazole carboxylate ester by column chromatography?

A3: Yes, this is often the preferred method for separating regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles), which frequently have very similar polarities but are just different enough for chromatographic separation.

  • Technique:

    • Shallow Gradient: Use a very slow, shallow gradient of the eluent. For example, start with 5% EtOAc/Hexane and increase the EtOAc concentration by only 1-2% every few column volumes.

    • High-Resolution Silica: Use silica gel with a smaller particle size (e.g., 230-400 mesh) for better resolution.

    • Careful Fraction Collection: Collect many small fractions and analyze them carefully by TLC before combining.

Chromatography_Troubleshooting start Column Chromatography Issue issue1 Compound streaks or does not elute start->issue1 issue2 Poor separation (spots overlap) start->issue2 solution1 Cause: Strong interaction with acidic silica gel. Solution: Add 1% Et3N to eluent OR use neutral alumina. issue1->solution1 solution2 Cause: Eluent polarity is not optimal. Solution: Optimize Rƒ to ~0.3 on TLC. Use a shallower gradient. Use higher resolution silica. issue2->solution2

Caption: Troubleshooting common column chromatography issues.

Section 3.3: Distillation

For liquid or low-melting solid pyrazole carboxylate esters, vacuum distillation can be an excellent method for purification, especially on a larger scale.

Q1: When should I choose distillation over chromatography?

A1: Distillation is preferable for thermally stable liquids when there is a significant difference in boiling points between your product and the impurities. It is often more scalable and economical than chromatography. Several patents describe the use of fractional or vacuum distillation for purifying pyrazole carboxylate esters.[13][14][15][16]

Q2: My compound seems to be decomposing during distillation. How can I prevent this?

A2: Thermal decomposition is a major risk. Lowering the boiling point by reducing the pressure is the key.

  • Causality: High temperatures can cause decarboxylation, rearrangement, or other degradation pathways. The stability of pyrazole derivatives can vary significantly.[1][17]

  • Solutions:

    • Use High Vacuum: Employ a good vacuum pump to significantly lower the pressure (e.g., <1 mbar). This will reduce the required distillation temperature.

    • Short Path Distillation: For very sensitive or high-boiling compounds, use a Kugelrohr or short path distillation apparatus to minimize the time the compound spends at high temperatures.

    • Keep Bath Temperature Low: Keep the heating bath temperature no more than 20-30 °C above the temperature of the vapor.

Part 4: Protocols
Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a magnetic stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the solid just completely dissolves at the boiling point.[6]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Flash Column Chromatography (with Triethylamine)
  • Eluent Preparation: Prepare the starting eluent (e.g., 5% Ethyl Acetate in Hexane) and the final eluent (e.g., 30% Ethyl Acetate in Hexane). Add 1% triethylamine to both solvent mixtures.

  • Column Packing: Pack a glass column with silica gel using the starting eluent (wet slurry method is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-laden silica to the top of the packed column.

  • Elution: Add the starting eluent to the column. Apply positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.

  • Gradient: Start collecting fractions. Gradually increase the eluent polarity by slowly adding the final eluent to the starting eluent reservoir.

  • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the eluent using a rotary evaporator to yield the purified compound.

References

Stability studies of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity and reliability of your research.

Introduction: Understanding the Stability of a Privileged Scaffold

The pyrazole ring is a cornerstone in medicinal chemistry, valued for its metabolic stability and diverse biological activities.[1][2] this compound, with its aryl and ester functionalities, is a promising candidate for further development. However, these same functional groups can be susceptible to degradation under certain conditions, impacting the compound's purity, potency, and safety profile. This guide will walk you through the critical aspects of its stability.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of this compound.

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The ester functional group is particularly susceptible to hydrolysis under acidic or basic conditions. The pyrazole ring itself is generally stable, but the aryl and methyl substituents can be targets for oxidation.[3]

Q2: What are the expected degradation products under hydrolytic conditions?

A2: Under acidic or basic conditions, the primary degradation product is expected to be 3-(p-tolyl)-1H-pyrazole-5-carboxylic acid, resulting from the hydrolysis of the methyl ester.

Q3: How should I store the solid compound and its solutions to ensure long-term stability?

A3: For the solid compound, it is recommended to store it in a cool, dark, and dry place in a tightly sealed container.[3] For solutions, especially in protic solvents, it is advisable to prepare them fresh. If long-term storage is necessary, use a dry, aprotic solvent and store at -20°C or below, protected from light.

Q4: I've observed a change in the color of my compound during storage. What could be the cause?

A4: A color change often indicates degradation, which could be due to oxidation or photodegradation.[3] It is crucial to re-analyze the sample to determine its purity and identify any degradation products.

Q5: What are "forced degradation studies," and why are they important?

A5: Forced degradation, or stress testing, involves intentionally degrading the compound under more severe conditions than accelerated stability testing.[4][5][6] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guidelines.[7][8][9]

Part 2: Troubleshooting Guide for Stability Studies

This section provides a more detailed, problem-oriented approach to challenges you might encounter during your experiments.

Issue 1: Inconsistent or non-reproducible results in hydrolytic stability studies.
Potential Cause Troubleshooting Steps & Rationale
Inaccurate pH of the buffer solution. 1. Verify pH: Use a calibrated pH meter to confirm the pH of your buffer before and after the addition of the compound. The compound itself can slightly alter the pH. 2. Buffer Capacity: Ensure your buffer has sufficient capacity to resist pH changes. A concentration of 25-50 mM is typically adequate.
Co-solvent effects. 1. Minimize Organic Solvents: If a co-solvent is necessary to dissolve the compound, use the minimum amount required. High concentrations of organic solvents can alter the polarity of the medium and affect hydrolysis rates. 2. Consistent Co-solvent Concentration: Maintain a consistent co-solvent concentration across all samples and controls.
Temperature fluctuations. 1. Use a Calibrated Temperature-Controlled Chamber: Ensure the stability chamber or water bath maintains a consistent temperature. 2. Monitor Temperature: Place a calibrated thermometer inside the chamber to monitor the temperature throughout the study.
Issue 2: Unexpected peaks in the chromatogram during HPLC analysis.
Potential Cause Troubleshooting Steps & Rationale
Degradation during sample preparation or analysis. 1. Sample Preparation Conditions: Prepare samples immediately before analysis. If the compound is unstable in the mobile phase, consider using a different diluent. 2. Autosampler Temperature: If available, use a cooled autosampler to minimize degradation of samples waiting for injection.
Contamination from glassware or solvents. 1. Thoroughly Clean Glassware: Use a rigorous cleaning procedure for all glassware. 2. Use High-Purity Solvents: Employ HPLC-grade solvents to avoid introducing impurities. 3. Run a Blank: Inject a blank (diluent only) to identify any peaks originating from the solvent or system.
Co-elution of the parent compound and a degradant. 1. Method Optimization: Adjust the mobile phase composition, gradient, or column chemistry to improve resolution. 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. If the peak is impure, it indicates co-elution.
Issue 3: No significant degradation is observed under stress conditions.

| Potential Cause | Troubleshooting Steps & Rationale | | Stress conditions are too mild. | 1. Increase Stressor Concentration: For acid/base hydrolysis, increase the molarity of the acid or base. For oxidation, increase the concentration of the oxidizing agent. 2. Increase Temperature: For thermal and hydrolytic studies, increase the temperature in 10°C increments.[8] 3. Extend Exposure Time: Increase the duration of the stress test. | | The compound is highly stable under the tested conditions. | 1. Document Stability: If no degradation is observed under aggressive conditions, this is a valid result and indicates high stability. Ensure the conditions are appropriately strenuous to satisfy regulatory expectations. | | Analytical method is not stability-indicating. | 1. Method Validation: Ensure your analytical method can separate the parent compound from potential degradation products. This may involve spiking the sample with a known related compound if available. |

Part 3: Experimental Protocols & Data Presentation

This section provides detailed protocols for conducting forced degradation studies and a template for presenting the data.

Protocol 1: Forced Degradation Study

This protocol is a starting point and should be adapted based on the observed stability of the compound. The goal is to achieve 5-20% degradation.[5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute to the final concentration with the mobile phase.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the solution at room temperature (25°C) for 4 hours. At specified time points (e.g., 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute to the final concentration with the mobile phase.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute to the final concentration with the mobile phase.

    • Thermal Degradation: Store the solid compound in an oven at 70°C for 7 days. At specified time points, weigh an appropriate amount, dissolve it in a suitable solvent, and dilute to the final concentration.

    • Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL in acetonitrile/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be stored in the dark under the same conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This is a hypothetical method that serves as a good starting point for method development.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-19 min: 80% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)

  • Injection Volume: 10 µL

Data Presentation: Summary of Forced Degradation Studies

The results should be summarized in a clear and concise table.

Stress Condition Duration % Assay of Parent Compound % Degradation Number of Degradants Major Degradant (RT)
0.1 N HCl24 h at 60°C85.214.821 (RT = 5.8 min)
0.1 N NaOH4 h at 25°C80.519.511 (RT = 5.8 min)
3% H₂O₂24 h at 25°C92.17.931 (RT = 8.2 min)
Thermal7 days at 70°C98.61.411 (RT = 9.5 min)
PhotolyticICH Q1B95.34.721 (RT = 10.1 min)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 4: Visualizing Workflows and Pathways

Visual diagrams can aid in understanding the experimental workflow and potential degradation pathways.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 N NaOH, 25°C) stock->base Expose to stress oxid Oxidation (3% H₂O₂, 25°C) stock->oxid Expose to stress therm Thermal (Solid, 70°C) stock->therm Expose to stress photo Photolytic (ICH Q1B) stock->photo Expose to stress neutralize Neutralize & Dilute acid->neutralize base->neutralize oxid->neutralize hplc Stability-Indicating HPLC Analysis therm->hplc Dissolve & Dilute photo->neutralize neutralize->hplc data Data Evaluation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for conducting forced degradation studies.

Potential Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photodegradation (UV/Vis) parent This compound hydro_prod 3-(p-tolyl)-1H-pyrazole-5-carboxylic acid parent->hydro_prod H₂O / H⁺ or OH⁻ oxid_prod1 N-oxide derivative parent->oxid_prod1 [O] oxid_prod2 Ring-hydroxylated species parent->oxid_prod2 [O] photo_prod Photodimers or Isomers parent->photo_prod

Caption: Potential degradation pathways for the target molecule.

References

Technical Support Center: Troubleshooting NMR Analysis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in characterizing these versatile heterocyclic compounds. Pyrazoles present a unique set of analytical hurdles primarily due to their electronic nature, propensity for tautomerism, and dynamic exchange phenomena.

This resource provides field-proven insights and step-by-step protocols to navigate these complexities. We will move beyond simple procedural lists to explain the underlying principles, ensuring you can adapt these methods to your specific substituted pyrazole.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions encountered during the NMR analysis of pyrazoles.

Q1: Why is the N-H proton signal in my ¹H NMR spectrum broad or completely absent?

This is a very common observation and arises from a combination of factors:

  • Chemical Exchange: The N-H proton is acidic and can undergo rapid intermolecular exchange with other pyrazole molecules or with trace amounts of water or acid/base impurities in the deuterated solvent.[1] When this exchange occurs on a timescale similar to the NMR experiment, it leads to significant signal broadening, sometimes to the point where the peak merges with the baseline.[1]

  • Quadrupole Moment of ¹⁴N: The most abundant nitrogen isotope, ¹⁴N, possesses a quadrupole moment. This creates an efficient relaxation pathway for the attached proton, causing the N-H signal to broaden.

  • Solvent Effects: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will rapidly exchange with the solvent's deuterium atoms, rendering it invisible in the ¹H spectrum.[1]

Troubleshooting Tip: To observe the N-H proton, use a very dry, aprotic solvent like DMSO-d₆ or THF-d₈. Lowering the temperature can also slow the exchange rate, resulting in a sharper signal.

Q2: How can I definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole?

Ambiguous assignments are a frequent challenge. A multi-pronged approach using 2D NMR is the most reliable strategy:

  • HSQC (Heteronuclear Single Quantum Coherence): This is the first step. It correlates each proton signal directly to the carbon it is attached to. This will unambiguously link your H4 signal to C4, H3 to C3 (if present), and H5 to C5 (if present).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the full structure. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the H4 proton will show a correlation to both the C3 and C5 carbons, helping to identify them.[1][2] Similarly, protons on a substituent at C3 will show an HMBC correlation to C3 and C4, but not C5.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å).[3] For an N-substituted pyrazole, observing a NOESY correlation between the protons of the N-substituent and a ring proton (e.g., H5) can definitively establish the regiochemistry.[1][4]

Q3: My ¹H and ¹³C signals for the pyrazole ring are sharp, but I'm not sure if I have the 1,3- or 1,5-disubstituted regioisomer. How can I tell them apart?

This is a classic problem in pyrazole synthesis. When proton exchange is not an issue, the signals will be sharp, but assignment remains critical.

  • HMBC is Crucial: As mentioned above, HMBC is a powerful tool here. The protons on the N-substituent will show long-range correlations to both the C3 and C5 carbons. By identifying the carbon signals of your other substituent (e.g., via its own proton-carbon correlations), you can see if the N-substituent is adjacent (1,5-isomer) or one carbon removed (1,3-isomer).

  • NOESY for Confirmation: A NOESY experiment provides definitive spatial information. For example, in a 1-methyl-5-phenyl-pyrazole, you would expect to see a NOE correlation between the N-methyl protons and the ortho-protons of the phenyl ring. In the 1-methyl-3-phenyl-pyrazole isomer, this correlation would be absent.[4]

  • X-Ray Crystallography: If you can grow a suitable single crystal, X-ray analysis provides the most unambiguous structural determination.[4]

In-depth Troubleshooting Guides

This section provides detailed workflows for tackling more complex and persistent issues in pyrazole NMR analysis.

Guide 1: The Challenge of Tautomerism in N-Unsubstituted Pyrazoles

For 3(5)-substituted pyrazoles, the position of the N-H proton is not fixed, leading to an equilibrium between two tautomeric forms. This dynamic process is often fast on the NMR timescale at room temperature, resulting in averaged signals and ambiguity about the dominant tautomer in solution.

The Underlying Science: Prototropic tautomerism involves the migration of a proton.[5] In pyrazoles, the N-H proton can reside on either nitrogen atom. The rate of this exchange is highly dependent on temperature, solvent, and concentration.[6]

  • Fast Exchange: At higher temperatures, the tautomers interconvert rapidly, and the NMR spectrometer detects only a time-averaged structure. For example, the C3 and C5 signals will appear as a single, often broadened, peak.[7]

  • Slow Exchange: At lower temperatures, the interconversion slows down. If the rate becomes slow enough on the NMR timescale, separate, sharp signals for each distinct tautomer will be observed.[6]

This is the definitive experiment to resolve and quantify tautomeric mixtures.

  • Sample Preparation: Dissolve the pyrazole sample in a deuterated solvent with a low freezing point. Toluene-d₈ (-95 °C), THF-d₈ (-108 °C), or CD₂Cl₂ (-95 °C) are excellent choices. Ensure the solvent is anhydrous.

  • Initial Room Temperature Spectrum: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K) to serve as a baseline. Note any broad signals, particularly for the C3 and C5 positions.[1]

  • Stepwise Cooling: Gradually lower the probe temperature in 10-20 K increments.

  • Equilibration and Acquisition: At each temperature step, allow the sample to thermally equilibrate for 5-10 minutes before acquiring a new spectrum.[1]

  • Analysis: Monitor the spectra as the temperature decreases. Look for the decoalescence of broad, averaged signals into two distinct sets of sharp signals, corresponding to the two tautomers. Once the slow-exchange regime is reached (i.e., the signals are sharp and their chemical shifts no longer change with temperature), you can integrate the signals in the ¹H spectrum to determine the equilibrium constant (KT) at that temperature.

Once you have resolved the tautomers at low temperature, you can use 2D NMR (HSQC, HMBC) to assign all the ¹H and ¹³C signals for each specific tautomer, providing a complete characterization of the system.

Tautomer_Workflow A Initial ¹H & ¹³C NMR at Room Temperature B Observe Broad or Averaged C3/C5 Signals? A->B C Tautomeric Equilibrium is Fast B->C  Yes H Signals are Sharp. (Possible single tautomer or symmetric substitution) B->H No   D Acquire Low-Temperature NMR Spectra C->D E Observe Separate Signals for Each Tautomer? D->E F Slow Exchange Achieved. Integrate to Determine Ratio E->F  Yes G Exchange Remains Too Fast. Consider Solvent Change (e.g., non-polar) or Solid-State NMR E->G No   I Use HMBC & NOESY to Confirm Structure H->I

Caption: Workflow for the NMR investigation of pyrazole tautomerism.

Guide 2: Interpreting Coupling Constants for Structural Verification

Spin-spin coupling constants (J-couplings) are powerful, field-independent values that provide through-bond connectivity information.[8][9] Correctly analyzing these couplings is essential for confirming assignments and distinguishing isomers.

The Underlying Science: J-coupling arises from the interaction of nuclear spins mediated by the bonding electrons between them. The magnitude of the coupling constant depends on the number and type of bonds separating the nuclei, as well as their dihedral angle (in the case of vicinal protons).

Coupling TypeNuclei InvolvedTypical Range (Hz)Notes
Vicinal¹H4–¹H52.0 – 3.0A three-bond coupling, useful for identifying adjacent protons on the ring.
Vicinal¹H4–¹H31.5 – 2.5A three-bond coupling, similar in magnitude to J(H4-H5).
Long-Range¹H3–¹H50.5 – 1.0A four-bond "W-coupling", often not resolved but can cause slight peak broadening.
One-bond C-H¹J(C3-H3), ¹J(C4-H4), ¹J(C5-H5)175 – 195Directly obtained from a coupled ¹³C spectrum or specialized experiments. Varies with hybridization.[10]
Long-Range C-H²J(C4,H3/H5), ³J(C3,H5), etc.4 – 11These are the correlations observed in an HMBC spectrum. Their magnitude can sometimes help distinguish tautomers.[10][11]
Long-Range H-N¹J(¹⁵N-H), ²J(¹⁵N,H), ³J(¹⁵N,H)VariableRequires ¹⁵N-labeling or a very sensitive cryoprobe to observe via ¹H-¹⁵N HMBC. Can be definitive for tautomer assignment.[12]
  • Acquire High-Resolution ¹H Spectrum: Ensure the data is acquired with sufficient digital resolution to resolve the fine splitting patterns.

  • Measure in Hertz: Convert the peak positions from ppm to Hertz by multiplying by the spectrometer frequency in MHz.[8] The difference in Hz between the split peaks is the coupling constant, J.

  • Analyze Splitting Trees: For complex multiplets (e.g., a doublet of doublets), systematically work out the couplings. Start with the largest coupling and work your way down.[13]

  • Use HMBC for C-H Couplings: While the quantitative J-value isn't typically measured in a standard HMBC, the presence or absence of a correlation is key. For example, to distinguish 3- and 5-substituted pyrazoles, look for a ³J coupling from the H4 proton to the substituted carbon.

  • Advanced Technique - ¹H-¹⁵N HMBC: If tautomerism is ambiguous and low-temperature NMR is inconclusive, performing a ¹H-¹⁵N HMBC on an ¹⁵N-labeled sample can provide the definitive answer. The observable one-bond ¹J(N1-H) coupling will unambiguously identify which nitrogen is protonated.[12]

Coupling_Logic cluster_0 Problem: Distinguish 1,3- vs 1,5-Disubstituted Pyrazole A Synthesized N-Substituted Pyrazole B Acquire ¹H, ¹³C, HSQC, HMBC, NOESY A->B C Identify N-Substituent Protons (N-R) and Ring Protons (e.g., H5) B->C D Analyze NOESY Spectrum C->D H Analyze HMBC Spectrum C->H E Observe NOE between N-R and H5? D->E F Structure is 1,5-Disubstituted E->F Yes G Structure is likely 1,3-Disubstituted E->G No J Confirms Connectivity I Observe Correlation between N-R Protons and C5? H->I I->J Yes

Caption: Logic diagram for using 2D NMR to distinguish pyrazole regioisomers.

References

Identifying and characterizing impurities in Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Impurity Profiling of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this compound. Here, we address common challenges related to impurity identification and characterization, providing not just protocols, but the scientific reasoning behind them. Our goal is to empower you with the expertise to troubleshoot effectively, ensuring the quality and integrity of your work.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section tackles the most common initial questions regarding impurities in the synthesis and handling of this compound.

Q1: What are the most probable impurities I might encounter during the synthesis of this compound?

The impurity profile of your final product is intrinsically linked to its synthetic pathway. The most common route to this class of compounds is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] In this context, you should anticipate several classes of impurities:

  • Regioisomers: This is arguably the most critical and common process-related impurity. The reaction of p-tolylhydrazine with an unsymmetrical β-ketoester can lead to the formation of two different regioisomers. The primary regioisomeric impurity is Methyl 1-(p-tolyl)-1H-pyrazole-3-carboxylate . Since it has the same molecular weight as the desired product, its presence can be easily missed without appropriate analytical methods.[2][3]

  • Unreacted Starting Materials: Residual amounts of p-tolylhydrazine and the β-ketoester (e.g., dimethyl acetylenedicarboxylate or a related compound) may remain in the final product if the reaction or purification is incomplete.[4]

  • Side-Products: Inefficient reaction conditions, such as poor temperature control, can promote side reactions.[2] These may include self-condensation products of the ketoester or byproducts from the decomposition of the hydrazine starting material.

  • Degradation Products: The primary degradation pathway to consider is the hydrolysis of the methyl ester functional group to the corresponding carboxylic acid: 3-(p-tolyl)-1H-pyrazole-5-carboxylic acid . This can occur if the compound is exposed to acidic or basic conditions during workup or storage. While the pyrazole ring itself is generally stable, extreme oxidative conditions could potentially lead to N-oxides or ring-opened species.[5][6][7]

Q2: How significantly does the synthetic route affect the impurity profile?

The choice of synthesis is the single most important factor determining the types of impurities you will encounter. While the Knorr synthesis is common, other methods exist, each with a unique impurity fingerprint.

For example, a 1,3-dipolar cycloaddition approach using a diazo compound and an alkyne would completely eliminate the possibility of regioisomers from a hydrazine condensation.[8] However, it would introduce a different set of potential impurities, such as unreacted diazo compounds or byproducts from their decomposition.

Similarly, reaction conditions play a crucial role. The solvent, temperature, and presence of a catalyst can all influence the reaction's regioselectivity and the formation of byproducts.[2] Therefore, a thorough understanding of your specific synthetic route is the first step in predicting and identifying potential impurities.

Part 2: Troubleshooting and Analytical Strategy

This section provides a logical workflow for identifying unknown peaks and resolving common analytical challenges.

Q3: I've detected an unknown peak in my HPLC chromatogram. What is a systematic approach to identify it?

An unexpected peak requires a structured investigation. Mass spectrometry is your most powerful initial tool. The workflow below outlines a robust strategy for identification.

impurity_identification_workflow start Unknown Peak in HPLC-UV check_sm Check Retention Time (RT) vs. Starting Materials start->check_sm lcms LC-MS Analysis check_sm->lcms If not SM mw_known Molecular Weight (MW) Matches Known Impurity? lcms->mw_known hrms High-Resolution MS (HRMS) for Elemental Composition force_degrade Forced Degradation Study Comparison hrms->force_degrade mw_known->hrms Yes isolate Isolate Impurity (Prep-HPLC / Fraction Collection) mw_known->isolate No nmr Structural Elucidation by NMR Spectroscopy isolate->nmr end Impurity Identified nmr->end force_degrade->end

Caption: Workflow for identifying an unknown analytical peak.

  • Initial Assessment: Compare the retention time of the unknown peak with that of your starting materials. This is a quick way to rule out residual reactants.

  • LC-MS Analysis: This is the most crucial first step for an unknown. It will provide the molecular weight of the impurity.[9][10] If the molecular weight matches that of your target compound, you likely have an isomer.

  • High-Resolution Mass Spectrometry (HRMS): If the molecular weight is unknown, HRMS provides a highly accurate mass, allowing you to predict the elemental composition and distinguish it from other possibilities.[10]

  • Isolation and NMR Spectroscopy: For definitive structural confirmation, especially for isomers, isolation is necessary.[11] Techniques like preparative HPLC can be used to collect a sufficient quantity of the impurity for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13][14]

  • Forced Degradation Studies: To confirm if an impurity is a degradation product, perform stress testing (e.g., exposure to acid, base, peroxide, heat, and light).[15] An increase in the peak area under specific stress conditions provides strong evidence for its origin.

Q4: My LC-MS data suggests an isomer is present. How can I definitively identify the regioisomer?

Mass spectrometry cannot differentiate between regioisomers. NMR spectroscopy is the gold standard for this task.

The key is to use 2D NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC) . This experiment shows correlations between protons and carbons that are 2-3 bonds away.

  • For the desired product (this compound): You should observe an HMBC correlation from the protons on the p-tolyl ring to the carbon at position 3 (C3) of the pyrazole ring.

  • For the regioisomeric impurity (Methyl 1-(p-tolyl)-1H-pyrazole-3-carboxylate): You would not see this correlation. Instead, the tolyl protons would likely show a correlation to the nitrogen-bearing carbon at position 5 (C5).

Developing a chromatographic method that can separate the two isomers is also essential for accurate quantification.

regioisomer_formation hydrazine p-Tolylhydrazine reaction Knorr Condensation hydrazine->reaction ketoester Unsymmetrical β-Ketoester ketoester->reaction product Desired Product: Methyl 3-(p-tolyl)-1H- pyrazole-5-carboxylate reaction->product Path A impurity Regioisomeric Impurity: Methyl 1-(p-tolyl)-1H- pyrazole-3-carboxylate reaction->impurity Path B

Caption: Formation of regioisomers during Knorr synthesis.

Part 3: Experimental Protocols and Data Interpretation

This section provides validated starting points for your analytical methods. These protocols should be optimized for your specific instrumentation and sample matrix.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

This reverse-phase HPLC method provides a good starting point for separating the target compound from its potential impurities.

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for aromatic compounds.
Mobile Phase A Water with 0.1% Phosphoric AcidAcidifying the mobile phase ensures sharp peak shapes for acidic or basic analytes.[16]
Mobile Phase B AcetonitrileA common, strong organic solvent for reverse-phase chromatography.
Gradient 30% B to 90% B over 20 minA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmThe aromatic pyrazole and tolyl rings provide strong chromophores at this wavelength.
Injection Vol. 10 µLStandard injection volume; adjust based on sample concentration.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an excellent orthogonal technique, particularly for identifying regioisomers and volatile starting materials, provided they are thermally stable.[2][17]

ParameterRecommended SettingRationale
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA 5% phenyl-methylpolysiloxane column is a robust, general-purpose column for separating a wide range of semi-volatile compounds.[17]
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas standard for GC-MS.
Injector Temp. 250 °CEnsures complete volatilization of the analytes.
Oven Program 80 °C (hold 2 min), then ramp to 280 °C at 10 °C/minA temperature ramp is required to elute compounds with different boiling points.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
MS Scan Range 40 - 450 m/zCovers the expected mass range of the parent compound and its fragments.

Interpreting GC-MS Data: The fragmentation pattern of pyrazoles in EI-MS can be diagnostic. Look for characteristic losses, such as the loss of N₂, HCN, or fragments from the ester and tolyl groups, to help identify unknown peaks.[18]

Protocol 3: NMR Analysis for Structural Confirmation

High-field NMR is indispensable for the structural elucidation of your target compound and its impurities.[12][13]

ParameterRecommended SettingRationale
Sample Prep 5-10 mg of sample dissolved in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).Standard preparation for high-resolution NMR.[13]
¹H NMR Acquire a standard single-pulse spectrum.Provides information on the proton environments, chemical shifts, and coupling constants.
¹³C NMR Acquire a proton-decoupled spectrum.Provides information on the carbon skeleton of the molecule.
2D NMR COSY, HSQC, and HMBC are critical.These experiments establish connectivity between atoms. HMBC is essential for differentiating regioisomers.

Key Diagnostic NMR Signals:

NucleusExpected Chemical Shift (ppm) for this compoundKey Differentiating Features
¹H NMR
Pyrazole-H (C4-H)~6.8 - 7.2A singlet. Its exact position will differ slightly from the regioisomer.
p-Tolyl-H~7.2 - 7.5 (aromatic)Two doublets characteristic of a para-substituted ring.
Methyl-H (Tolyl)~2.4A singlet.
Methoxy-H (Ester)~3.9A singlet.
¹³C NMR
Pyrazole-C3~150 - 155HMBC correlation to tolyl protons confirms this isomer.
Pyrazole-C5~135 - 140Carbon bearing the ester group.
Ester C=O~160 - 165Carbonyl carbon of the methyl ester.

References

Technical Support Center: Scaling Up the Synthesis of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals. Here, we provide detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful, scalable, and robust synthesis. This pyrazole derivative is a valuable building block in medicinal chemistry and materials science, often used in the development of novel pharmaceuticals and agrochemicals.[1][2]

Section 1: The Synthetic Pathway

The most reliable and scalable synthesis of this compound proceeds via a two-step sequence:

  • Claisen Condensation: A base-mediated condensation between 4'-methylacetophenone and dimethyl oxalate to form the key intermediate, methyl 4-(p-tolyl)-2,4-dioxobutanoate.

  • Pyrazole Formation: Cyclocondensation of the diketoester intermediate with hydrazine hydrate to yield the final product.

This approach is advantageous due to the availability of starting materials and the generally high yields obtained.[3][4]

Overall Reaction Scheme

Step 1: Claisen Condensation 4'-Methylacetophenone + Dimethyl Oxalate --(Base)--> Methyl 4-(p-tolyl)-2,4-dioxobutanoate

Step 2: Cyclocondensation Methyl 4-(p-tolyl)-2,4-dioxobutanoate + Hydrazine Hydrate --(Acid)--> this compound

Detailed Experimental Protocol (Lab Scale: 5-10 g)

Part A: Synthesis of Methyl 4-(p-tolyl)-2,4-dioxobutanoate (Intermediate)

  • Setup: Equip a dry 500 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Reagent Preparation: Prepare a solution of sodium methoxide by carefully adding sodium metal (1.05 eq) to anhydrous methanol under a nitrogen atmosphere in a separate flask. Once the sodium has fully reacted and the solution has cooled, it is ready.

  • Reaction: Charge the reaction flask with anhydrous methanol and 4'-methylacetophenone (1.0 eq). Begin stirring and add the prepared sodium methoxide solution.

  • Addition: Add dimethyl oxalate (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, maintaining the internal temperature below 40 °C.

  • Reaction Monitoring: Stir the resulting slurry at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1M hydrochloric acid until the pH is ~2-3.

  • Isolation: Filter the resulting precipitate, wash with cold water, and then with a cold mixture of ether/hexane to remove unreacted starting materials. Dry the solid intermediate under vacuum.

Part B: Synthesis of this compound (Final Product)

  • Setup: Use the same setup as in Part A.

  • Reaction: Suspend the dried intermediate, methyl 4-(p-tolyl)-2,4-dioxobutanoate (1.0 eq), in ethanol.

  • Addition: Add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exotherm may be observed.

  • Reflux: After the addition is complete, heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction by TLC/LC-MS.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.[5]

Reagent Table (Lab Scale)
ReagentMW ( g/mol )Eq.Moles (mol)Amount (g)Density (g/mL)Volume (mL)
Part A
4'-Methylacetophenone134.181.00.056.711.0056.68
Sodium22.991.050.05251.21--
Dimethyl Oxalate118.091.10.0556.50--
Methanol32.04---0.792~100
Part B
Intermediate220.221.00.048.81--
Hydrazine Hydrate (~64%)50.061.10.0443.441.033.34
Ethanol46.07---0.789~120

Section 2: Scaling Up the Synthesis

Transitioning from a lab-scale synthesis to a larger, pilot-plant scale introduces new challenges. Here are answers to common questions encountered during scale-up.

Q: How should I manage the exotherm during the Claisen condensation at a larger scale?

A: The Claisen condensation is exothermic. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Controlled Addition: Add the dimethyl oxalate solution slowly and sub-surface if possible.

  • Jacketed Reactor: Use a jacketed reactor with a circulating coolant to precisely control the internal temperature.

  • Solvent Choice: Ensure sufficient solvent is used to maintain a stirrable slurry and help dissipate heat.

Q: Is purification by column chromatography feasible at a 100g or 1kg scale?

A: No, column chromatography is generally not practical or economical for large-scale purification. Recrystallization is the preferred method.[5]

  • Solvent Screening: Perform small-scale solubility tests to find a suitable recrystallization solvent. Good candidates are often alcohols (ethanol, isopropanol) or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[5][6][7]

  • Procedure: Dissolve the crude product in a minimum amount of hot solvent, filter hot to remove insoluble impurities, and then allow it to cool slowly to form pure crystals.

Q: What safety precautions are critical when handling large quantities of sodium methoxide and hydrazine hydrate?

A: Both reagents are hazardous and require strict safety protocols.

  • Sodium Methoxide: It is highly corrosive and flammable. Handle in a well-ventilated fume hood, away from water, and use appropriate personal protective equipment (PPE), including flame-retardant clothing.

  • Hydrazine Hydrate: It is toxic, corrosive, a suspected carcinogen, and can cause severe skin burns.[8][9][10] Always handle it in a fume hood, wear appropriate gloves and eye protection, and have an emergency plan in place for spills.[8][11]

Workflow for Scaled-Up Synthesis

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation A Charge Reactor with 4'-Methylacetophenone & Solvent B Controlled Addition of Base (e.g., NaOMe) A->B C Slow Addition of Dimethyl Oxalate B->C D Monitor Reaction (In-Process Control) C->D E Acidic Quench D->E F Isolate & Dry Intermediate E->F G Charge Reactor with Intermediate & Solvent F->G Transfer Intermediate H Controlled Addition of Hydrazine Hydrate G->H I Heat to Reflux H->I J Monitor Reaction (In-Process Control) I->J K Cool & Crystallize J->K L Filter, Wash & Dry Product K->L M M L->M Final Product

Fig 1. Scaled-up manufacturing workflow.

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This section addresses common problems in a question-and-answer format.

Q: My final yield is significantly lower than expected. What are the likely causes?

A: Low yield can stem from several factors across both steps of the synthesis.

  • Incomplete Claisen Condensation:

    • Cause: Insufficient base, poor quality reagents, or not enough reaction time. The base must be stoichiometric because the final deprotonation of the β-diketoester drives the reaction forward.[12]

    • Solution: Ensure the base is active and used in the correct amount (at least 1.0 eq). Check the purity of your starting materials. Extend the reaction time and confirm completion with in-process controls (TLC/LC-MS).

  • Side Reactions during Cyclization:

    • Cause: The reaction of the unsymmetrical diketoester with hydrazine can potentially form two regioisomers: the desired 5-carboxylate and the isomeric 3-carboxylate.[13]

    • Solution: The reaction conditions (acidic catalysis in ethanol) strongly favor the desired 3-(p-tolyl)-5-carboxylate isomer. However, if isomer formation is suspected, confirm by NMR analysis. Purification by recrystallization can often separate isomers if their solubilities differ.[5]

  • Product Loss During Work-up:

    • Cause: The product might have some solubility in the wash solvents. Using excessively large volumes of cold solvent for washing can lead to significant loss.

    • Solution: Use minimal amounts of ice-cold solvent for washing the filtered product. You can also re-cool the mother liquor to see if a second crop of crystals will form.

Q: I see significant impurities in my NMR spectrum. What could they be?

A: The most common impurities are unreacted starting materials or the undesired pyrazole isomer.

  • Unreacted Diketoester Intermediate: This will show characteristic ketone and ester peaks in the NMR and IR spectra. This indicates an incomplete cyclization reaction.

    • Solution: Increase the reflux time or the amount of hydrazine hydrate slightly in subsequent runs.

  • Regioisomer (Methyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate): While the synthesis is highly regiospecific, small amounts of the other isomer can form.[13] This will have a very similar mass but a different NMR spectrum (notably, the chemical shift of the pyrazole C4-H).

    • Solution: Fractional recrystallization can be attempted to separate the isomers.[5] Screen various solvent systems to find one where the solubility of the two isomers is significantly different.

Troubleshooting Decision Tree

G Start Low Yield or Purity Issue CheckCrude Analyze Crude Product (TLC, NMR, LC-MS) Start->CheckCrude ImpurityType What is the main impurity? CheckCrude->ImpurityType SM_Present Incomplete Reaction ImpurityType->SM_Present Starting Material Isomer_Present Poor Regioselectivity or Side Reaction ImpurityType->Isomer_Present Isomer / Side Product Complex_Mixture Degradation or Multiple Side Reactions ImpurityType->Complex_Mixture Complex Mixture SM_Solution Solution: - Increase reaction time/temp - Check reagent quality/equivalents - Ensure proper mixing SM_Present->SM_Solution Isomer_Solution Solution: - Confirm reaction temperature/pH - Purify via fractional recrystallization - Re-evaluate catalytic conditions Isomer_Present->Isomer_Solution Complex_Solution Solution: - Lower reaction temperature - Check for air/moisture sensitivity - Re-evaluate overall synthetic route Complex_Mixture->Complex_Solution

Fig 2. Troubleshooting flowchart for synthesis issues.

Section 4: Frequently Asked Questions (FAQs)

Q: What is the mechanism of the Claisen condensation in this synthesis?

A: The Claisen condensation is a fundamental carbon-carbon bond-forming reaction.[12][14][15]

  • Enolate Formation: The base (sodium methoxide) removes an acidic α-proton from the 4'-methylacetophenone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of dimethyl oxalate.

  • Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion to form the β-diketoester.

  • Deprotonation (Driving Force): A final, thermodynamically favorable deprotonation of the highly acidic proton between the two carbonyls by methoxide drives the reaction to completion.[12][16] An acidic workup is required to re-protonate the intermediate and isolate the product.

Q: Why is the cyclization with hydrazine regiospecific for the 5-carboxylate isomer?

A: The cyclization mechanism dictates the regiochemical outcome.[17]

  • Initial Attack: Hydrazine's more nucleophilic nitrogen atom preferentially attacks the more electrophilic ketone carbonyl (at C4 of the butanoate chain).

  • Intermediate Formation: This forms a hydrazone intermediate.

  • Cyclization & Dehydration: The remaining nitrogen atom of the hydrazine then attacks the C2-carbonyl (the keto-ester portion), followed by dehydration to form the aromatic pyrazole ring. This pathway leads specifically to the 3-aryl-5-carboxylate substitution pattern.

Reaction Mechanism Overview

G cluster_mech Simplified Cyclization Mechanism Diketone Diketoester Intermediate Attack Nucleophilic Attack by Hydrazine Diketone->Attack Hydrazone Hydrazone Intermediate Attack->Hydrazone Cyclize Intramolecular Cyclization Hydrazone->Cyclize Dehydrate Dehydration Cyclize->Dehydrate Product Final Pyrazole Product Dehydrate->Product

Fig 3. Key steps in the pyrazole ring formation.

Q: Can other bases be used for the Claisen condensation?

A: Yes, but with caution. The base's alkoxide should match the ester's alcohol group to prevent transesterification.[16] For dimethyl oxalate, sodium methoxide is ideal. Using sodium ethoxide could lead to a mixture of methyl and ethyl esters. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be used but are often more expensive and require stricter anhydrous conditions.[12]

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Derivatives of pyrazole have been extensively investigated and developed as anti-inflammatory, analgesic, antimicrobial, and notably, as potent anticancer agents.[3][4] Their success in oncology is often attributed to their ability to inhibit key cellular processes involved in tumor growth and proliferation, such as cell cycle progression and survival signaling pathways.[4][5]

This guide focuses on a specific novel compound, Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate . Given the established anticancer potential of related pyrazole structures, we hypothesize that this compound may exhibit cytotoxic or cytostatic effects on cancer cells.[1][6] This document provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically validate its biological activity. We will move from broad phenotypic screening to more granular mechanistic assays, establishing a self-validating workflow that ensures data integrity and provides a clear rationale for each experimental choice. Our objective is to not only determine if the compound is active but also to begin elucidating how it works, comparing its performance against established chemotherapeutic agents.

Part 1: Foundational Viability Screening: The First Litmus Test

The initial and most critical step in evaluating any new chemical entity is to determine its effect on cell viability and proliferation.[7] These assays measure the overall health of a cell population after exposure to the compound and are essential for determining the dose-dependent effects. The primary output of this phase is the half-maximal inhibitory concentration (IC50), the concentration of the compound required to reduce cell viability by 50%.[8]

Choosing the Right Viability Assay

Several colorimetric assays are available, each relying on the metabolic activity of viable cells. While the MTT assay is a classic method, it requires a solubilization step for the formazan crystals it produces.[9][10] For higher throughput and sensitivity, we recommend the WST-1 assay.

Causality Behind the Choice: The WST-1 assay utilizes a water-soluble tetrazolium salt that is cleaved by mitochondrial dehydrogenases in viable cells to produce a soluble formazan dye. This eliminates the need for the washing and solubilization steps required in an MTT assay, reducing handling errors and saving time.[11][12] Its higher sensitivity allows for the detection of subtle changes in cell viability, making it ideal for initial screening.

Experimental Workflow: From Seeding to IC50

The overall workflow for initial screening is a multi-step process designed for reproducibility and accuracy.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Select & Culture Cancer Cell Lines (e.g., MCF-7, A549) compound_prep 2. Prepare Serial Dilutions of Test Compound & Controls treatment 4. Treat Cells with Compound (24h, 48h, 72h) compound_prep->treatment cell_seeding 3. Seed Cells in 96-well Plates cell_seeding->treatment wst1_add 5. Add WST-1 Reagent treatment->wst1_add incubation 6. Incubate (1-4 hours) wst1_add->incubation readout 7. Measure Absorbance (440 nm) incubation->readout data_norm 8. Normalize Data to Vehicle Control readout->data_norm dose_response 9. Plot Dose-Response Curve data_norm->dose_response ic50 10. Calculate IC50 Value dose_response->ic50

Caption: High-level workflow for determining the IC50 value of a novel compound.

Comparative Data Presentation

To contextualize the potency of this compound, its performance must be compared against a well-characterized anticancer agent. Doxorubicin, a widely used topoisomerase inhibitor, serves as an excellent positive control.[1]

CompoundCell LineIncubation TimeIC50 (µM) [Hypothetical Data]
This compound MCF-7 (Breast)48h8.5
This compound A549 (Lung)48h12.2
This compound HCT116 (Colon)48h5.1
Doxorubicin (Positive Control)MCF-7 (Breast)48h0.95
Doxorubicin (Positive Control)A549 (Lung)48h1.2
Doxorubicin (Positive Control)HCT116 (Colon)48h0.75
DMSO (Vehicle Control)All48h> 100 (No effect)

Part 2: Unveiling the Mechanism – Apoptosis and Cell Cycle Arrest

Once cytotoxicity is confirmed, the next logical question is how the compound induces cell death or inhibits proliferation. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and the disruption of the cell cycle.[7]

A. Apoptosis Detection: Is the Compound Triggering Cellular Self-Destruction?

Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical hallmarks, including the translocation of phosphatidylserine (PS) to the outer cell membrane and the activation of caspase enzymes.[13][14] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting these events via flow cytometry.[15]

Causality Behind the Choice: Annexin V is a protein with a high affinity for PS, which is exposed on the surface of early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic or necrotic cells where membrane integrity is compromised.[7] By using these two probes simultaneously, we can differentiate between four distinct cell populations:

  • Live Cells: Annexin V- / PI-

  • Early Apoptotic Cells: Annexin V+ / PI-

  • Late Apoptotic/Necrotic Cells: Annexin V+ / PI+

  • Necrotic Cells: Annexin V- / PI+ (less common in this assay)

G cluster_populations Cell Populations Detected by Annexin V / PI Staining live Live Cell Phosphatidylserine (PS) on inner membrane Intact Membrane Annexin V- / PI- early Early Apoptotic Cell PS translocated to outer membrane Intact Membrane Annexin V+ / PI- live->early Apoptotic Stimulus late Late Apoptotic/Necrotic Cell PS on outer membrane Compromised Membrane Annexin V+ / PI+ early->late Loss of Membrane Integrity

Caption: Differentiating cell populations with Annexin V and Propidium Iodide.

B. Cell Cycle Analysis: Is the Compound Halting Cell Division?

Many anticancer drugs exert their effects by disrupting the cell cycle, causing cells to arrest at specific checkpoints (e.g., G1/S or G2/M) and preventing them from dividing.[4][16] This can be quantified by staining cells with a DNA-binding fluorescent dye like Propidium Iodide (PI) and analyzing the DNA content of each cell using flow cytometry.[17][18]

Causality Behind the Choice: The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell.[18] This allows for the clear separation of cells into the major phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal (2N) DNA content.

  • S Phase: Cells actively synthesizing DNA, with a DNA content between 2N and 4N.

  • G2/M Phase: Cells that have completed DNA replication, with a doubled (4N) DNA content.

A significant accumulation of cells in a particular phase after treatment with the compound indicates cell cycle arrest at that checkpoint.[17][19]

G cluster_workflow Cell Cycle Analysis Workflow cluster_output Data Interpretation treat 1. Treat Cells with Compound (e.g., 24h) harvest 2. Harvest & Fix Cells (e.g., with 70% Ethanol) treat->harvest stain 3. Stain with PI/RNase Solution harvest->stain acquire 4. Acquire Data on Flow Cytometer stain->acquire histogram 5. Generate DNA Content Histogram acquire->histogram quantify 6. Quantify Percentage of Cells in G0/G1, S, and G2/M Phases histogram->quantify

Caption: Workflow for analyzing compound-induced cell cycle arrest via flow cytometry.

Comparative Mechanistic Data
Treatment (HCT116 cells, 48h)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% G0/G1 Phase% S Phase% G2/M PhaseInterpretation
Vehicle (0.1% DMSO)2.1%1.5%55%30%15%Baseline
This compound (1x IC50) 25.4%10.2%20%15%65%Strong G2/M arrest & Apoptosis Induction
Doxorubicin (1x IC50)18.9%8.5%30%10%60%Strong G2/M arrest & Apoptosis Induction

Part 3: Detailed Experimental Protocols

Scientific integrity demands reproducible methodologies. The following protocols are detailed, step-by-step guides for the key assays described.

Protocol 1: WST-1 Cell Viability Assay

This protocol is used to determine the IC50 value of the test compound.[12]

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare 2X serial dilutions of this compound and the positive control (Doxorubicin) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.[8]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.

  • Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 420-480 nm (maximum absorbance at ~440 nm) using a microplate reader. Use a reference wavelength of >600 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol quantifies the percentage of apoptotic cells.[15]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC50 and 2x IC50 concentration) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization). It is crucial to pool both populations as apoptotic cells often detach.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel. Collect at least 10,000 events per sample for statistical significance.

Protocol 3: Cell Cycle Analysis by PI Staining

This protocol determines the distribution of cells in different phases of the cell cycle.[17]

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). Ethanol fixation is preferred for preserving DNA integrity.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is essential to degrade RNA, ensuring that PI only binds to DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (e.g., FL2-A) and create a histogram to visualize the cell cycle distribution. Use modeling software to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[17]

Conclusion and Future Directions

This guide outlines a robust, logical, and reproducible workflow for the initial validation of this compound's biological activity. By progressing from broad viability screening to specific mechanistic assays for apoptosis and cell cycle, researchers can build a strong, data-driven case for the compound's potential as an anticancer agent.

The hypothetical data presented suggests that the compound is a potent inducer of G2/M arrest and apoptosis, warranting further investigation. The logical next steps in the drug discovery pipeline would include:

  • Target Identification: Employing techniques like thermal shift assays, affinity chromatography, or proteomic profiling to identify the specific protein(s) the compound interacts with to exert its effects.[20][21][22]

  • In Vivo Studies: Validating the in vitro findings in preclinical animal models to assess efficacy, toxicity, and pharmacokinetics.[23]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.[1]

By following this structured approach, research and development teams can efficiently evaluate novel pyrazole derivatives and accelerate the journey from a promising molecule to a potential therapeutic.

References

A Senior Application Scientist's Guide to the Synthesis of Pyrazole-5-Carboxylates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole-5-Carboxylate Scaffold

The pyrazole ring is a cornerstone five-membered heterocyclic motif in medicinal chemistry and materials science.[1][2] Its derivatives are recognized for a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][3] Pyrazole-5-carboxylates, in particular, are pivotal intermediates and pharmacophores. The ester functionality at the 5-position serves as a versatile handle for further molecular elaboration, enabling the construction of complex, drug-like molecules. Given their importance, the efficient and regioselective synthesis of these compounds is a critical challenge in organic synthesis.

This guide provides an in-depth, objective comparison of the most prevalent and effective synthetic routes to pyrazole-5-carboxylates. We will move beyond a simple listing of methods to explore the underlying mechanistic principles, practical advantages, and limitations of each approach. This analysis is designed to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific needs, whether for small-scale discovery or large-scale production.

Comparative Overview of Synthetic Strategies

We will dissect three primary, field-proven methodologies for constructing the pyrazole-5-carboxylate core:

  • The Knorr Pyrazole Synthesis: A classic and widely used condensation reaction.

  • 1,3-Dipolar Cycloaddition: A powerful method offering high regioselectivity.

  • Multicomponent Reactions (MCRs): An efficient approach for building molecular complexity in a single step.

The following table summarizes the key performance indicators for each route, providing a high-level comparison before we delve into the detailed analysis.

MethodKey ReactantsGeneral ConditionsYield RangeKey AdvantagesKey Disadvantages
Knorr Synthesis β-Ketoester, HydrazineAcid or base catalysis, often requires heating[4][5]70-95%[1][6]Readily available starting materials, straightforward procedure.[4]Potential for regioisomeric mixtures with unsymmetrical substrates.[7]
1,3-Dipolar Cycloaddition Diazo Compound (e.g., Ethyl Diazoacetate), Alkyne/AlkeneOften metal-catalyzed or base-mediated, mild conditions[1][8]77-90%[1]Excellent regioselectivity, good functional group tolerance.[4][8]Requires handling of potentially hazardous diazo compounds.
Multicomponent Reactions Aldehyde, β-Ketoester, HydrazineOften catalyzed (e.g., Lewis acid), one-pot setup[9]Good to Excellent[9]High atom economy, operational simplicity, rapid access to complex molecules.[4]Optimization can be complex; mechanism can be intricate.

Route 1: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental methods for pyrazole synthesis.[10][11] The core transformation involves the condensation of a 1,3-dicarbonyl compound (a β-ketoester in our case) with a hydrazine derivative.[3][12] The high thermodynamic stability of the resulting aromatic pyrazole ring is a powerful driving force for the reaction.[5]

Mechanistic Rationale

The reaction proceeds via a two-stage mechanism. First, the more nucleophilic nitrogen of the hydrazine attacks the more electrophilic ketone carbonyl of the β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the ester carbonyl, leading to the elimination of alcohol and water to form the stable pyrazolone ring.[3][5] The reaction is typically catalyzed by a small amount of acid.[3]

G cluster_0 Knorr Pyrazole Synthesis Mechanism reagents β-Ketoester + Hydrazine hydrazone Hydrazone Intermediate reagents->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization elimination Dehydration & Alcohol Elimination cyclization->elimination product Pyrazolone Product elimination->product

Caption: Mechanism of the Knorr Pyrazole Synthesis.

The Challenge of Regioselectivity

The primary drawback of the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The initial nucleophilic attack can occur at either of the two distinct carbonyl groups, potentially leading to a mixture of two regioisomeric products that can be difficult to separate.[7]

Controlling the regiochemical outcome is paramount and is influenced by a combination of factors:

  • Electronic Effects: Electron-withdrawing groups can activate a nearby carbonyl, making it a preferential site for attack.[7]

  • Steric Hindrance: Bulky substituents on either reactant can direct the hydrazine to the less sterically hindered carbonyl group.[7]

  • Reaction Conditions: This is often the most critical lever for control. Solvent choice, pH, and temperature can dramatically influence which isomer is favored.[7] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as the solvent has been shown to dramatically improve regioselectivity in favor of a single isomer.[13][14]

Representative Experimental Protocol: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from established procedures for the Knorr reaction.[3][5]

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol, 1 equivalent) and hydrazine hydrate (6 mmol, 2 equivalents).

  • Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Place the vial on a pre-heated hot plate and heat the reaction at approximately 100°C with vigorous stirring.

  • Monitoring: After 1 hour, monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate / 70% hexane.

  • Work-up: Once the starting ketoester is consumed, add water (10 mL) to the hot reaction mixture to induce precipitation.

  • Isolation: Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization. Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and dry in a desiccator.

Route 2: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction is a powerful and highly regioselective method for constructing five-membered heterocycles.[8] For the synthesis of pyrazole-5-carboxylates, the most relevant approach involves the reaction of a diazo compound, such as ethyl diazoacetate, with an alkyne or a suitable alkene.[1][8]

Mechanistic Rationale

This reaction involves the concerted or stepwise addition of a 1,3-dipole (the diazo compound) to a dipolarophile (the alkyne or alkene).[15] The regioselectivity is governed by the frontier molecular orbitals (HOMO-LUMO interactions) of the reactants. In the reaction of ethyl diazoacetate with terminal alkynes, the reaction typically yields the 3,5-disubstituted pyrazole with high regioselectivity.[8]

G cluster_1 1,3-Dipolar Cycloaddition Workflow reagents Ethyl Diazoacetate + Alkyne cycloaddition [3+2] Cycloaddition reagents->cycloaddition product Pyrazole-5-carboxylate cycloaddition->product Highly Regioselective

Caption: Workflow for 1,3-Dipolar Cycloaddition.

Advantages and Practical Considerations
  • High Regioselectivity: This method often avoids the isomer mixture problems inherent to the Knorr synthesis, providing a single, predictable product.[4]

  • Mild Conditions: Many cycloaddition reactions can be performed at or below room temperature, preserving sensitive functional groups.[4]

  • Safety: The primary operational challenge is the handling of diazo compounds, which can be explosive. However, procedures for their in situ generation can mitigate this risk. For instance, ethyl diazoacetate can be prepared from ethyl glycinate and sodium nitrite in an aqueous micellar environment and reacted in the same pot.[16]

Representative Experimental Protocol: One-Pot Synthesis of Ethyl 1H-pyrazole-3,5-dicarboxylate

This protocol is based on a one-pot procedure described by Gioiello and co-workers, which uses a base-mediated cycloaddition.[1][8]

  • Reaction Setup: To a solution of an α-methylene carbonyl compound (1 mmol, 1 equivalent) in acetonitrile (5 mL), add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.7 mmol, 1.7 equivalents).

  • Reagent Addition: Add ethyl diazoacetate (1.2 mmol, 1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Continue stirring the mixture at room temperature and monitor the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired pyrazole-5-carboxylate.

Route 3: Multicomponent Reactions (MCRs)

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for generating molecular complexity.[17] These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly build libraries of structurally diverse compounds.[4]

Mechanistic Rationale

Several MCRs can produce pyrazole-5-carboxylates. A common variant involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine.[9] The mechanism is often a cascade of well-known reactions. For example, the aldehyde and β-ketoester can first undergo a Knoevenagel condensation. The resulting α,β-unsaturated dicarbonyl intermediate then reacts with hydrazine in a Michael addition followed by cyclization and dehydration, analogous to a standard pyrazole synthesis from an unsaturated precursor.[18]

G cluster_2 Three-Component Reaction Pathway reagents Aldehyde + β-Ketoester + Hydrazine knoevenagel Knoevenagel Condensation reagents->knoevenagel michael Michael Addition knoevenagel->michael cyclization Cyclization & Aromatization michael->cyclization product Polysubstituted Pyrazole-5-carboxylate cyclization->product

Caption: General pathway for a three-component pyrazole synthesis.

Advantages and Challenges
  • Efficiency: MCRs reduce the number of synthetic steps and purification procedures, saving time, solvents, and resources.[19]

  • Complexity Generation: This approach allows for the rapid assembly of highly substituted pyrazoles from simple, readily available starting materials.[4]

  • Optimization: The main challenge lies in finding reaction conditions (catalyst, solvent, temperature) that are optimal for all the individual steps occurring in the cascade, which can be a non-trivial task.[4]

Representative Experimental Protocol: Yb(PFO)₃-Catalyzed Three-Component Synthesis

This protocol is adapted from a Lewis acid-catalyzed MCR for the synthesis of pyrazole-4-carboxylates, which can be adapted for 5-carboxylate synthesis depending on the ketoester used.[9]

  • Catalyst Preparation: Prepare a stock solution of the Yb(PFO)₃ catalyst in a suitable solvent.

  • Reaction Setup: In a reaction vessel, mix the aldehyde (1 mmol, 1 equivalent), β-ketoester (1.2 mmol, 1.2 equivalents), and the hydrazine derivative (1.2 mmol, 1.2 equivalents) in a chosen solvent (e.g., ethanol).

  • Catalysis: Add the Yb(PFO)₃ catalyst (e.g., 1-5 mol%) to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting materials are consumed, as monitored by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Modern Horizons: Flow Chemistry

While the three routes discussed are the workhorses of pyrazole synthesis, modern technologies like continuous-flow chemistry are revolutionizing the field.[20][21] Flow chemistry offers enhanced safety (especially for hazardous intermediates), precise control over reaction parameters like temperature and residence time, and superior scalability.[21][22] Syntheses of pyrazoles from hydrazines and keto-ester intermediates have been successfully translated to flow systems, achieving good to very good yields (62-82%) and excellent regioselectivities.[20] This approach is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, making it a compelling option for industrial drug development.[23]

Conclusion and Recommendations

The synthesis of pyrazole-5-carboxylates can be approached through several robust and well-validated routes. The optimal choice is dictated by the specific requirements of the project, including substrate scope, desired regioselectivity, scale, and available resources.

  • For straightforward access to simple pyrazolones from readily available materials, the Knorr Synthesis remains a viable and cost-effective option, provided that potential regioselectivity issues are addressed, for example, through careful solvent selection.[13]

  • When unambiguous regioselectivity is critical, 1,3-Dipolar Cycloaddition is the superior method. It provides a predictable outcome and is tolerant of diverse functional groups, making it ideal for complex target-oriented synthesis.

  • For rapid library synthesis and the generation of structural diversity from simple building blocks, Multicomponent Reactions offer unparalleled efficiency and atom economy.

As a Senior Application Scientist, my recommendation is to evaluate the target molecule's complexity and the project's goals. For early-stage discovery where multiple analogs are needed, an MCR approach is highly advantageous. For the synthesis of a specific, complex intermediate where regiochemical purity is non-negotiable, the 1,3-dipolar cycloaddition is the most reliable choice. Finally, for process development and scale-up, transitioning a validated batch protocol to a continuous-flow system should be strongly considered to leverage the significant advantages in safety, control, and throughput.

References

A Researcher's Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly within oncology and immunology, protein kinases remain a pivotal class of therapeutic targets.[1] The human kinome comprises over 500 kinases, which often share structural similarities, making the development of selective inhibitors a significant challenge.[2][3] Off-target kinase inhibition can lead to unforeseen side effects or convoluted mechanistic interpretations.[2] Therefore, comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of robust preclinical development.[4][5]

This guide provides an in-depth, comparative analysis of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate, a compound featuring the versatile pyrazole scaffold known for its presence in various kinase inhibitors.[6] While specific cross-reactivity data for this exact molecule is not extensively published, we will present a hypothetical yet scientifically grounded profile based on the behavior of structurally related pyrazole derivatives.[6][7] This guide will equip researchers with the rationale behind experimental design, detailed protocols for assessing kinase inhibition, and a framework for interpreting the resulting data.

The Significance of the Pyrazole Scaffold and the Imperative of Selectivity

The pyrazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[6] Its chemical tractability allows for diverse substitutions that can modulate potency and selectivity.[6] However, this structural versatility also necessitates rigorous screening to understand a compound's full spectrum of activity across the human kinome.[2] Early-stage, broad-panel kinase screening is crucial for identifying potential off-target liabilities and guiding structure-activity relationship (SAR) studies to optimize selectivity.[2][4][5]

Comparative Cross-Reactivity Profile

To contextualize the selectivity of this compound, we present a hypothetical dataset comparing its inhibitory activity against a panel of representative kinases. This panel includes kinases from different families, such as tyrosine kinases (TKs) and serine/threonine kinases. For comparison, we include two well-characterized kinase inhibitors: Staurosporine, a notoriously non-selective inhibitor, and a hypothetical "Selective Inhibitor X," designed to target a specific kinase with high fidelity.

Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetKinase FamilyThis compoundStaurosporine (Control)Selective Inhibitor X (Control)
CDK2/cyclin ACMGC85985
GSK3βCMGC7595<5
PKAAGC4099<5
ROCK1AGC3592<5
SRCTK929710
ABL1TK88968
EGFRTK609495
VEGFR2TK55937
BRAFTKL2588<5
MEK1STE1575<5

This data is hypothetical and for illustrative purposes.

Interpretation of the Data:

The hypothetical data suggests that this compound exhibits a degree of selectivity, with potent inhibition observed against SRC and ABL1 (tyrosine kinases) and CDK2/cyclin A and GSK3β (serine/threonine kinases). Its activity against other kinases is moderate to low, indicating a more focused profile compared to the broad-spectrum inhibitor Staurosporine. In contrast, "Selective Inhibitor X" demonstrates high potency against its intended target (EGFR) with minimal off-target effects.

This initial screening provides valuable insights. The next logical step is to determine the IC₅₀ values for the kinases that showed significant inhibition to quantify the compound's potency.

Table 2: IC₅₀ Values for Key Kinase Targets

Kinase TargetThis compound (IC₅₀, nM)Staurosporine (IC₅₀, nM)Selective Inhibitor X (IC₅₀, nM)
SRC755>10,000
ABL11108>10,000
CDK2/cyclin A25015>10,000
GSK3β40020>10,000
EGFR>1,0001225

This data is hypothetical and for illustrative purposes.

The IC₅₀ values further refine our understanding. This compound shows nanomolar potency against SRC and ABL1, suggesting these may be its primary targets. The higher IC₅₀ values for CDK2/cyclin A and GSK3β indicate weaker inhibition. This level of detail is critical for making informed decisions in a drug discovery pipeline.

Experimental Protocols for Kinase Cross-Reactivity Profiling

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential.[6] Below are detailed methodologies for both in vitro biochemical assays and cell-based assays, which provide complementary information about a compound's activity.

In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a common fluorescence-based method for assessing kinase activity.[1][8]

Principle: The assay measures the phosphorylation of a specific substrate by a kinase. The amount of phosphorylated substrate is quantified, and a decrease in this signal in the presence of the test compound indicates inhibition.[1]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 1 nM).

  • Reaction Mixture Preparation:

    • In a 384-well plate, prepare a reaction mixture containing the purified kinase, a suitable fluorescently labeled peptide substrate, and kinase assay buffer.

    • Rationale: The use of purified components allows for direct measurement of the compound's effect on the kinase without confounding cellular factors.[9]

  • Initiation of Kinase Reaction:

    • Add ATP to the reaction mixture to initiate the phosphorylation reaction. The ATP concentration should ideally be at or near the Km value for each specific kinase to ensure physiological relevance.[2][10]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and Detection:

    • Stop the reaction by adding a solution containing EDTA to chelate Mg²⁺, which is essential for kinase activity.

    • Measure the fluorescence signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow for In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Compound Dilution Initiate Initiate with ATP Compound->Initiate ReactionMix Reaction Mixture (Kinase, Substrate, Buffer) ReactionMix->Initiate Incubate Incubate (30°C) Initiate->Incubate Terminate Terminate Reaction Incubate->Terminate Read Read Fluorescence Terminate->Read Analyze Data Analysis (IC50) Read->Analyze

Caption: A flowchart illustrating the key steps in a typical in vitro kinase inhibition assay.[6]

Cell-Based Kinase Activity Assay

Cell-based assays provide a more physiologically relevant context by measuring a compound's effect on a kinase within a living cell.[9][11] This accounts for factors such as cell permeability and engagement with the target in a complex cellular milieu.[9][12]

Principle: This assay quantifies the phosphorylation of a kinase's endogenous substrate within cells. A reduction in substrate phosphorylation upon treatment with the test compound indicates target engagement and inhibition.[13]

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture a relevant human cell line known to express the target kinase at sufficient levels.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound for a specified period (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Lyse the cells to release the intracellular proteins.

  • Detection of Substrate Phosphorylation:

    • Use an immunoassay format, such as a sandwich ELISA or TR-FRET, to detect the phosphorylated form of the target kinase's substrate.[13][14]

    • This typically involves a capture antibody specific for the total substrate protein and a detection antibody specific for the phosphorylated site.[13]

  • Data Analysis:

    • Normalize the phospho-substrate signal to the total substrate signal to account for any variations in cell number.

    • Calculate the percent inhibition and determine the IC₅₀ value as described for the in vitro assay.

Workflow for Cell-Based Kinase Assay

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Analysis Culture Cell Culture Plate Plate Cells Culture->Plate Treat Treat with Compound Plate->Treat Incubate Incubate Treat->Incubate Lyse Cell Lysis Incubate->Lyse Detect Detect Phospho-Substrate (e.g., ELISA, TR-FRET) Lyse->Detect Analyze Data Analysis (IC50) Detect->Analyze

Caption: A flowchart of the key steps in a typical cell-based kinase inhibition assay.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of kinase inhibitors is an indispensable component of modern drug discovery. The hypothetical data for this compound illustrates a compound with a promising selectivity profile, warranting further investigation. By employing rigorous and well-validated in vitro and cell-based assays, researchers can build a detailed understanding of a compound's mechanism of action and potential off-target effects. This knowledge is critical for guiding lead optimization, predicting potential clinical toxicities, and ultimately developing safer and more effective targeted therapies.

References

Benchmarking Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including signal transduction, metabolism, proliferation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including the inhibition of various kinase enzymes.[1][2][3][4][5] This guide focuses on the comparative analysis of a novel pyrazole-containing compound, Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate, against a panel of well-established kinase inhibitors.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to understand the preclinical evaluation of a novel kinase inhibitor. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present a comparative analysis of hypothetical data to contextualize the potential of this compound as a therapeutic agent.

The Competitors: A Profile of Known Kinase Inhibitors

To effectively benchmark this compound, a panel of well-characterized kinase inhibitors with diverse mechanisms of action and target profiles has been selected.

  • Staurosporine: A natural product isolated from Streptomyces staurosporeus, staurosporine is a potent but non-selective ATP-competitive kinase inhibitor.[6][7][8][9][10] Its broad-spectrum activity against a vast number of kinases makes it a valuable research tool and a benchmark for pan-kinase inhibition.[6][7][10]

  • Sorafenib: Marketed as Nexavar®, sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[11][12] It targets several kinases involved in both tumor cell proliferation and angiogenesis, including RAF kinases (C-RAF, B-RAF, and mutant B-RAF), VEGFR-1, -2, -3, and PDGFR-β.[11][12][13][14][15]

  • Dasatinib: Sold under the brand name Sprycel®, dasatinib is a potent oral inhibitor of multiple tyrosine kinases.[16][17][18] It is primarily used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[16][17] Dasatinib's targets include BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ.[16][17][19][20]

Head-to-Head Comparison: Hypothetical Performance Data

The following tables present hypothetical data for this compound against the selected known kinase inhibitors. This data is for illustrative purposes to guide the reader through a comparative analysis.

Table 1: In Vitro Kinase Inhibition Profile (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[21][22][23][24][25] Lower IC50 values indicate higher potency.

Kinase TargetThis compound (nM)Staurosporine (nM)Sorafenib (nM)Dasatinib (nM)
Tyrosine Kinases
EGFR558500015
VEGFR-2150109025
PDGFR-β200125730
c-KIT>10,000256812
SRC8006>10,0000.5
BCR-ABL>10,00020>10,0001
Serine/Threonine Kinases
BRAF (wild-type)351522>10,000
BRAF (V600E)25156>10,000
p38α4505>10,000>10,000

Interpretation of Hypothetical Data: This hypothetical profile suggests that this compound exhibits promising and selective inhibitory activity against EGFR and BRAF kinases, particularly the oncogenic BRAF V600E mutant. Its potency against VEGFR-2 and PDGFR-β is moderate. Unlike the broad-spectrum inhibitor Staurosporine and the multi-targeted inhibitors Sorafenib and Dasatinib, our test compound shows high selectivity, with minimal off-target effects on kinases like c-KIT, SRC, and BCR-ABL.

Table 2: Cell-Based Assay - Inhibition of Cancer Cell Proliferation (GI50 Values)

The GI50 value is the concentration of a drug that causes 50% inhibition of cell growth.

Cell LineCancer TypeKey MutationsThis compound (µM)Staurosporine (µM)Sorafenib (µM)Dasatinib (µM)
A431SkinEGFR overexpression0.250.018.50.1
A375MelanomaBRAF V600E0.150.022.5>10
K562CMLBCR-ABL>200.05>200.005
HUVECNormalN/A150.015.00.5

Interpretation of Hypothetical Data: The hypothetical cell-based data corroborates the in vitro kinase inhibition profile. This compound demonstrates potent growth inhibition in cell lines with EGFR overexpression (A431) and the BRAF V600E mutation (A375). Importantly, it shows significantly less cytotoxicity against the BCR-ABL driven K562 cell line and normal HUVEC cells, suggesting a favorable therapeutic window.

Experimental Protocols: The Foundation of Reliable Data

The following are detailed, step-by-step methodologies for the key experiments that would be conducted to generate the data presented above.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for determining the IC50 of a compound against a specific kinase.[22]

Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagent_prep 1. Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) plate_setup 2. Assay Plate Setup (384-well plate) reagent_prep->plate_setup Dispense reagents incubation 3. Kinase-Inhibitor Pre-incubation plate_setup->incubation Add inhibitor dilutions initiation 4. Initiate Reaction (Add ATP/Substrate Mix) incubation->initiation Start reaction reaction_incubation 5. Kinase Reaction Incubation initiation->reaction_incubation termination 6. Terminate Reaction reaction_incubation->termination detection 7. Signal Detection (e.g., Luminescence, Fluorescence) termination->detection analysis 8. Data Analysis (IC50 Curve Fitting) detection->analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a stock solution of this compound and the reference inhibitors in 100% DMSO.

    • Perform serial dilutions of the compounds in assay buffer.

    • Prepare solutions of the recombinant kinase, its specific substrate (peptide or protein), and ATP at the desired concentrations in assay buffer. The ATP concentration is typically kept at or near the Km value for each kinase to ensure competitive inhibition can be accurately measured.

  • Assay Procedure:

    • Add the diluted compounds to the wells of a 384-well assay plate. Include controls for 100% kinase activity (DMSO vehicle) and 0% activity (no enzyme).

    • Add the kinase to all wells except the 0% activity control and incubate for a short period to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. Common detection methods include:

      • Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced.[26]

      • Fluorescence Resonance Energy Transfer (FRET): Uses fluorescently labeled substrates.

      • Radiometric assays: Involve the use of [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis:

    • The raw data is normalized to the controls.

    • The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[24]

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[27][28][29]

Detailed Steps:

  • Cell Seeding:

    • Harvest cancer cells and seed them into 96-well plates at a predetermined optimal density.[27]

    • Allow the cells to adhere and resume exponential growth overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the reference inhibitors in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[27] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[28]

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The absorbance values are corrected by subtracting the background absorbance.

    • The percentage of growth inhibition is calculated relative to the vehicle-treated control cells.

    • The GI50 value is determined by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules downstream of the targeted kinases.[30][31][32][33][34]

Detailed Steps:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the test compounds for a specified time, followed by stimulation with a growth factor (e.g., EGF for EGFR-overexpressing cells) if necessary.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[30]

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein samples by boiling in Laemmli buffer.[30]

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[33]

    • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-EGFR, total EGFR, p-ERK, total ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[30]

    • Quantify the band intensities using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels.

Visualizing the Mechanism: Signaling Pathways

Understanding the signaling pathways targeted by a kinase inhibitor is crucial for interpreting its biological effects.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates multiple downstream signaling cascades that regulate cell proliferation, survival, and migration.[35][36][37][38][39]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates Akt Akt PI3K->Akt Survival Survival Akt->Survival PKC PKC PLCg->PKC Proliferation Proliferation Nucleus->Proliferation

Caption: A simplified representation of the EGFR signaling pathway.

BRAF/MAPK Signaling Pathway

BRAF is a serine/threonine kinase that is a key component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway.[40][41][42] Mutations in the BRAF gene, such as V600E, lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[40][42][43][44]

BRAF_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates BRAF BRAF (or BRAF V600E) Ras->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates GeneExpression Altered Gene Expression Nucleus->GeneExpression Proliferation Cell Proliferation GeneExpression->Proliferation

References

A Researcher's Guide to Computational Docking: Evaluating Pyrazole Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, pyrazole derivatives have emerged as a cornerstone scaffold, particularly in the development of potent anti-inflammatory agents.[1] Their structural versatility allows for fine-tuning of interactions with biological targets, a process greatly accelerated by computational methods.[1] This guide provides an in-depth comparison of pyrazole derivatives as inhibitors of Cyclooxygenase-2 (COX-2), an enzyme pivotal to the inflammatory cascade.[2][3] We will delve into the methodologies of computational docking, present comparative data, and underscore the causality behind experimental choices to offer a field-proven perspective for researchers, scientists, and drug development professionals.

The Significance of COX-2 Inhibition and the Role of Pyrazoles

Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, key mediators of inflammation.[2] While the COX-1 isoform is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated in inflamed tissues.[2] Consequently, selective inhibition of COX-2 is a highly sought-after therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2][4] Pyrazole-containing compounds, exemplified by the FDA-approved drug Celecoxib, have demonstrated remarkable efficacy and selectivity as COX-2 inhibitors.[4][5]

Computational docking has become an indispensable tool in the rational design of these inhibitors.[4][6] It allows for the prediction of binding modes and affinities of small molecules within the active site of a target protein, thereby guiding the synthesis and prioritization of promising drug candidates.[1][6]

A Comparative Docking Study of Pyrazole Derivatives Against COX-2

To illustrate the power of in silico screening, we present a comparative docking analysis of a series of hypothetical pyrazole derivatives against the human COX-2 enzyme. This study aims to elucidate the structure-activity relationships (SAR) that govern their inhibitory potential.

Target Protein: Human Cyclooxygenase-2 (COX-2) PDB ID: 3LN1 (Crystal structure of COX-2 in complex with Celecoxib)[5][7] Docking Software: AutoDock Vina[4]

Table 1: Comparative Docking Performance of Pyrazole Derivatives Against COX-2

Compound IDPyrazole SubstituentsDocking Score (kcal/mol)Key Interacting ResiduesPredicted Inhibitory Activity
Celecoxib (Reference) 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide-9.7SER339, LEU338, VAL509, GLY512, ALA513High
Compound A 1,3-diphenyl-1H-pyrazole-7.2VAL509, ALA513Moderate
Compound B 1-(4-sulfamoylphenyl)-3-phenyl-1H-pyrazole-8.5SER339, VAL509, GLY512High
Compound C 1,3-bis(4-methoxyphenyl)-1H-pyrazole-7.8LEU338, VAL509Moderate
Compound D 1-(4-sulfamoylphenyl)-3-(4-methoxyphenyl)-1H-pyrazole-9.1SER339, LEU338, VAL509, GLY512High

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual experimental values may vary.

From this comparative analysis, a clear SAR emerges. The presence of a para-sulfamoylphenyl group at the N1 position of the pyrazole ring (Compounds B and D) significantly enhances the binding affinity, likely due to hydrogen bonding interactions with residues like SER339 in the COX-2 active site.[5] This is a hallmark of many selective COX-2 inhibitors. Furthermore, the nature of the substituent at the C3 position also modulates the binding affinity, with the trifluoromethyl group of Celecoxib and the 4-methoxyphenyl group of Compound D contributing favorably to interactions within the hydrophobic pocket of the enzyme.[4][5]

The "Why" Behind the Workflow: A Self-Validating Docking Protocol

To ensure the trustworthiness and reproducibility of in silico results, a robust and self-validating docking protocol is paramount. Here, we outline a detailed methodology, explaining the rationale behind each critical step.

  • Protein Preparation:

    • Action: Obtain the 3D crystal structure of human COX-2 (e.g., PDB ID: 3LN1) from the Protein Data Bank.[7]

    • Rationale: A high-quality, experimentally determined protein structure is the foundation of a reliable docking study.

    • Action: Remove water molecules and any co-crystallized ligands. Add polar hydrogen atoms and assign atomic charges.

    • Rationale: This step cleans the protein structure and prepares it for the docking simulation by ensuring proper ionization states and charge distributions.[2]

  • Ligand Preparation:

    • Action: Draw the 2D structures of the pyrazole derivatives and convert them to 3D structures.

    • Rationale: Accurate 2D representation is crucial for correct 3D conformer generation.

    • Action: Perform energy minimization of the 3D ligand structures.

    • Rationale: This step generates a low-energy, stable conformation of the ligand, which is a more realistic starting point for the docking simulation.

  • Grid Generation:

    • Action: Define a grid box that encompasses the active site of the COX-2 enzyme.

    • Rationale: The grid box defines the search space for the docking algorithm. It should be large enough to accommodate the ligand in various orientations but focused enough on the active site to ensure computational efficiency. The co-crystallized ligand (Celecoxib in 3LN1) can be used to define the center of the grid.[5]

  • Docking Simulation:

    • Action: Run the docking simulation using a program like AutoDock Vina.[4]

    • Rationale: The docking algorithm will explore different conformations and orientations of the ligand within the defined grid box, evaluating the binding affinity for each pose using a scoring function.

  • Results Analysis and Validation:

    • Action: Analyze the docking results to identify the best binding pose for each ligand based on the docking score.

    • Rationale: The docking score provides a quantitative estimate of the binding affinity.

    • Action: Visualize the protein-ligand interactions to understand the key binding modes, such as hydrogen bonds and hydrophobic interactions.[2]

    • Rationale: This qualitative analysis provides insights into the structural basis of binding and helps in understanding the SAR.

    • Validation: To validate the docking protocol, the co-crystallized ligand (Celecoxib) can be extracted and re-docked into the active site. A low root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose indicates a reliable docking setup.

Visualizing the Path to Discovery

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and a key molecular interaction.

docking_workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis & Validation P Protein Preparation (PDB: 3LN1) G Grid Generation (Active Site Definition) P->G L Ligand Preparation (Pyrazole Derivatives) L->G D Docking Simulation (AutoDock Vina) G->D A Results Analysis (Binding Poses & Scores) D->A V Validation (Re-docking) A->V

Caption: A streamlined workflow for the computational docking of pyrazole derivatives.

ligand_interaction cluster_protein COX-2 Active Site cluster_ligand Pyrazole Inhibitor SER339 SER339 LEU338 LEU338 VAL509 VAL509 Sulfamoyl Sulfamoyl Group Sulfamoyl->SER339 H-Bond Pyrazole Pyrazole Core Pyrazole->LEU338 Hydrophobic Phenyl Phenyl Group Phenyl->VAL509 Hydrophobic

Caption: Key interactions between a pyrazole inhibitor and COX-2 active site residues.

Conclusion: From Silico to Significance

This guide has provided a comprehensive overview of the application of computational docking in the evaluation of pyrazole derivatives as COX-2 inhibitors. By combining a robust, self-validating protocol with comparative analysis, researchers can gain significant insights into the structure-activity relationships that drive inhibitor potency and selectivity. The integration of in silico methods not only accelerates the drug discovery process but also provides a deeper understanding of the molecular mechanisms underlying therapeutic intervention. The continued evolution of computational tools promises to further empower scientists in the rational design of next-generation therapeutics.

References

A Guide to the Reproducible Synthesis of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and agrochemical synthesis, the pyrazole scaffold is a cornerstone of molecular design.[1] Its prevalence in blockbuster drugs and next-generation fungicides underscores the critical need for robust, reproducible, and scalable synthetic routes. This guide provides an in-depth, objective comparison of two prominent methods for the synthesis of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate, a key building block in these fields.

We will dissect two distinct and reliable pathways: the classic Knorr-type condensation and the elegant 1,3-dipolar cycloaddition. This analysis moves beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into the causality behind experimental choices, potential pitfalls, and optimization strategies. Each protocol is designed as a self-validating system, ensuring that researchers can confidently reproduce and adapt these methods for their specific needs.

Method 1: Knorr-Type Condensation with Dimethyl Acetylenedicarboxylate (DMAD)

This approach represents a direct and efficient one-pot synthesis, leveraging the classic condensation reaction between a hydrazine and a β-dicarbonyl equivalent.[2][3] It is often favored for its operational simplicity and use of readily accessible starting materials.

Principle and Rationale

The reaction proceeds through an initial Michael addition of p-tolylhydrazine to one of the electrophilic alkyne carbons of dimethyl acetylenedicarboxylate (DMAD). The resulting zwitterionic or enamine intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the stable aromatic pyrazole ring. The use of the symmetrical DMAD elegantly sidesteps the regioselectivity issues that often plague Knorr syntheses using unsymmetrical 1,3-dicarbonyl compounds.[4][5]

Knorr_Mechanism pTH p-Tolylhydrazine Intermediate Enamine Intermediate pTH->Intermediate Michael Addition DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product Methyl 3-(p-tolyl)-1H- pyrazole-5-carboxylate Cyclized->Product Tautomerization

Caption: Mechanism of Knorr-type pyrazole synthesis.
Experimental Protocol

  • Materials:

    • p-Tolylhydrazine hydrochloride

    • Dimethyl acetylenedicarboxylate (DMAD)

    • Sodium acetate

    • Ethanol, absolute

    • Toluene

  • Step-by-Step Procedure:

    • Preparation of Free Hydrazine: In a 250 mL round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.59 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) in 50 mL of absolute ethanol. Stir the mixture at room temperature for 30 minutes to liberate the free p-tolylhydrazine base.

    • Reaction Setup: Filter the mixture to remove the sodium chloride precipitate and transfer the ethanolic solution of p-tolylhydrazine to a new 250 mL flask equipped with a reflux condenser and a magnetic stirrer.

    • Addition of DMAD: To the stirred solution, add dimethyl acetylenedicarboxylate (DMAD) (1.42 g, 1.23 mL, 10 mmol) dropwise over 10 minutes. An exothermic reaction may be observed.

    • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

    • Work-up: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL under reduced pressure.

    • Purification: Add 50 mL of cold water to the concentrated residue, which should induce precipitation of the crude product. Collect the solid by vacuum filtration, wash with cold water (2 x 15 mL), and dry. Recrystallize the crude solid from an ethanol/water mixture to afford the pure product.

Discussion of Method 1

This method's primary advantage is its straightforward, one-pot nature, which minimizes handling and potential loss of material between steps. However, DMAD is a relatively expensive reagent, which can be a limiting factor for large-scale synthesis. The reaction typically provides good yields (75-85%), and the symmetrical nature of DMAD ensures a single regioisomer is formed, simplifying purification.

Method 2: 1,3-Dipolar Cycloaddition

This elegant method constructs the pyrazole ring through a [3+2] cycloaddition reaction. It involves the in situ generation of a highly reactive nitrile imine from a stable precursor, which then reacts with an alkyne (a dipolarophile).[6][7] This pathway offers excellent control over regioselectivity.

Principle and Rationale

The synthesis begins with the preparation of a hydrazonoyl chloride precursor. This is typically achieved by chlorinating the corresponding hydrazone. The hydrazonoyl chloride is then treated with a non-nucleophilic base, such as triethylamine, which abstracts a proton and eliminates chloride to generate the transient C-(p-tolyl)-nitrilimine dipole. This dipole immediately undergoes a [3+2] cycloaddition with methyl propiolate. The regioselectivity is governed by the electronic properties of the dipole and dipolarophile, typically resulting in a single, well-defined product.[8]

Dipolar_Workflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Cycloaddition pTA p-Tolualdehyde Hydrazone p-Tolualdehyde Phenylhydrazone pTA->Hydrazone PH Phenylhydrazine PH->Hydrazone Precursor Hydrazonoyl Chloride Precursor Hydrazone->Precursor Chlorination Chlorinating Agent (e.g., NCS) Chlorination->Precursor Dipole Nitrile Imine (in situ) Precursor->Dipole Base Triethylamine Base->Dipole Forms Dipole Product Methyl 3-(p-tolyl)-1H- pyrazole-5-carboxylate Dipole->Product [3+2] Cycloaddition MP Methyl Propiolate MP->Product

Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.
Experimental Protocol

  • Part A: Synthesis of N-Phenyl-p-toluohydrazonoyl Chloride (Precursor)

    • Hydrazone Formation: Dissolve p-tolualdehyde (1.20 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in 30 mL of ethanol in a 100 mL flask. Add 2-3 drops of glacial acetic acid and stir at room temperature for 1 hour. The product hydrazone will precipitate. Collect the solid by filtration and dry.[9][10]

    • Chlorination: Suspend the dried hydrazone (2.10 g, 10 mmol) in 50 mL of chloroform. Add N-chlorosuccinimide (NCS) (1.47 g, 11 mmol) in one portion. Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

    • Work-up: Filter the reaction mixture to remove succinimide. Wash the filtrate with 5% sodium bicarbonate solution (2 x 20 mL) and then with water (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude hydrazonoyl chloride, which can be used directly or purified by recrystallization from hexane.[11]

  • Part B: 1,3-Dipolar Cycloaddition

    • Reaction Setup: In a 100 mL flask, dissolve the hydrazonoyl chloride from Part A (2.45 g, 10 mmol) and methyl propiolate (1.01 g, 1.03 mL, 12 mmol) in 40 mL of anhydrous toluene.

    • Nitrile Imine Generation: Add triethylamine (1.52 g, 2.1 mL, 15 mmol) dropwise to the stirred solution at room temperature over 20 minutes.

    • Reaction: Stir the mixture at room temperature for 24 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.

    • Work-up and Purification: Filter the reaction mixture to remove the salt. Evaporate the toluene under reduced pressure. The resulting residue contains the crude product. Purify by column chromatography on silica gel (Eluent: 20-30% Ethyl Acetate in Hexane) to obtain the pure this compound.

Discussion of Method 2

The primary strength of the 1,3-dipolar cycloaddition is its high degree of regiochemical control, which virtually guarantees the formation of the desired isomer. The reaction conditions are typically mild (room temperature), which is beneficial for sensitive substrates. The main drawback is the multi-step nature of the synthesis, requiring the isolation of an intermediate precursor. This increases the overall synthesis time and can lower the cumulative yield. The stability of the hydrazonoyl chloride precursor can also be a concern, and it should be handled with care.

Comparative Analysis & Data Summary

To provide a clear, objective comparison, the key performance metrics for both synthetic routes are summarized below.

ParameterMethod 1: Knorr-Type CondensationMethod 2: 1,3-Dipolar Cycloaddition
Overall Yield Good (75-85%)Moderate (60-70% over two steps)
Number of Steps 12 (Precursor synthesis + Cycloaddition)
Reaction Time ~4 hours~30 hours (including precursor synthesis)
Reaction Conditions Reflux (Elevated Temperature)Room Temperature
Reagent Cost High (due to DMAD)Moderate (common reagents)
Regioselectivity Excellent (due to symmetrical alkyne)Excellent (inherent to mechanism)
Operational Simplicity High (One-pot procedure)Moderate (Requires intermediate isolation)
Scalability Good, but cost-prohibitiveExcellent, with well-defined steps
Key Challenge Cost of DMADHandling of intermediate hydrazonoyl chloride
Guidance for Selection
  • For rapid, small-scale synthesis and proof-of-concept studies, Method 1 (Knorr-Type Condensation) is superior. Its speed and operational simplicity allow for quick access to the target molecule, provided the cost of DMAD is not a prohibitive factor.

  • For large-scale synthesis, methods development, and applications where cost-effectiveness is paramount, Method 2 (1,3-Dipolar Cycloaddition) is the more logical choice. While more time-consuming, it uses less expensive starting materials and is highly reliable and scalable. Its mild conditions are also advantageous for industrial applications.

Conclusion

Both the Knorr-type condensation and the 1,3-dipolar cycloaddition are highly effective and reproducible methods for synthesizing this compound. The choice between them is not a matter of one being definitively "better," but rather a strategic decision based on the specific goals of the researcher. By understanding the underlying mechanisms and practical trade-offs in yield, cost, and complexity, scientists can select the optimal pathway to accelerate their research and development efforts in the vital fields of medicine and agriculture.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate. By integrating established protocols with a deep understanding of chemical properties, we aim to empower you to manage this final step with confidence and precision, ensuring the safety of yourself, your colleagues, and the environment.

I. Immediate Safety & Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. While specific toxicological data for this compound is limited, related pyrazole derivatives may exhibit a range of biological activities.[2] Therefore, exercising caution is the cornerstone of safe handling and disposal.

Personal Protective Equipment (PPE): The use of appropriate PPE is non-negotiable.[3] This establishes a primary barrier between you and the chemical, minimizing the risk of exposure.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]To protect eyes from accidental splashes, which could cause irritation or serious damage.[4]
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which may lead to irritation or absorption of the chemical.[4]
Skin and Body Protection A lab coat, closed-toe shoes, and long pants.To protect the skin from accidental spills and contamination.[3]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3][5]To prevent inhalation of potentially harmful airborne particles.
II. The Disposal Workflow: A Step-by-Step Protocol

The cardinal rule of chemical disposal is that no chemical waste should enter the regular trash or sewer system.[6][7] The proper disposal of this compound must be handled through your institution's hazardous waste program.

Step 1: Waste Characterization and Segregation

Proper segregation is the foundational step in preventing unintended chemical reactions and ensuring compliant disposal.[1][8]

  • Solid Waste:

    • Collect unused or expired solid this compound in a dedicated, clearly labeled waste container.

    • Contaminated materials, such as weighing paper, pipette tips, and gloves that have come into direct contact with the solid chemical, should also be placed in this designated solid chemical waste container.[1]

  • Liquid Waste:

    • Solutions containing this compound (e.g., from experimental assays or as stock solutions) must be collected in a separate, leak-proof container designated for liquid hazardous waste.[2][8]

    • Do not mix this waste with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[2]

Step 2: Container Selection and Labeling

The integrity of your waste containment is critical for safety during accumulation and transport.

  • Container Choice: Use only containers that are in good condition, chemically compatible with the pyrazole derivative, and equipped with a secure, leak-proof lid.[2][6]

  • Labeling: The Environmental Protection Agency (EPA) mandates that all hazardous waste containers be clearly labeled.[9] Your label should include:

    • The words "Hazardous Waste."[9]

    • The full chemical name: "this compound."

    • An accurate list of all constituents and their approximate concentrations if it is a solution.[2]

    • The date when waste was first added to the container (accumulation start date).[2]

    • The name of the principal investigator and the laboratory location.[2]

Step 3: Accumulation and Storage

Waste must be accumulated at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[6][9]

  • Location: The SAA must be under the control of laboratory personnel and within their line of sight.[9]

  • Storage Conditions: Store the sealed waste container in a designated, well-ventilated area. The container must be kept closed at all times, except when adding waste.[2][10]

  • Segregation in Storage: If storing different types of chemical waste, ensure that incompatible materials are physically separated, for instance, by using secondary containment bins.[6]

Step 4: Arranging for Disposal

Disposal of laboratory chemical waste is a regulated process that must be handled by trained professionals.

  • Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) office is your primary resource. They will have established procedures for the collection of hazardous waste.

  • Schedule a Pickup: Follow your institution's specific protocols for requesting a waste pickup. You will likely need to provide an inventory of the waste you are discarding.[1]

Visualizing the Disposal Pathway

To clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_accumulation Accumulation cluster_disposal Final Disposal Generate_Solid Solid Waste (Pure compound, contaminated labware) Solid_Container Labelled Solid Hazardous Waste Container Generate_Solid->Solid_Container Segregate Generate_Liquid Liquid Waste (Solutions, reaction mixtures) Liquid_Container Labelled Liquid Hazardous Waste Container Generate_Liquid->Liquid_Container Segregate SAA Store in Satellite Accumulation Area (SAA) Solid_Container->SAA Liquid_Container->SAA EHS_Pickup Schedule Pickup with EHS/Licensed Contractor SAA->EHS_Pickup Request Final_Destination Treatment, Storage, and Disposal Facility (TSDF) EHS_Pickup->Final_Destination Transport

Caption: Workflow for the proper disposal of this compound.

III. Regulatory Framework: The Basis of Our Practice

The procedures outlined in this guide are grounded in the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, ensuring its safe handling from generation to final disposal.[12] Adherence to these federal regulations, along with your specific state and local rules, is not just a best practice—it is a legal requirement.[10]

IV. Spill & Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.[13]

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.[13]

    • Prevent entry into the affected area.

By adhering to these systematic procedures, you contribute to a culture of safety and environmental stewardship. The responsible disposal of chemical compounds like this compound is a reflection of scientific integrity and a commitment to protecting our shared resources.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.